2-Phenylpyridine-d9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGHOUODWALEFC-LOIXRAQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=N2)[2H])[2H])[2H])[2H])[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to 2-Phenylpyridine-d9: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Phenylpyridine-d9. This deuterated isotopologue of 2-phenylpyridine is of significant interest in various research fields, particularly in the development of organic light-emitting diodes (OLEDs) and as an internal standard in analytical studies. This document summarizes key quantitative data, details experimental protocols, and provides visualizations to facilitate a deeper understanding of this compound.
Core Chemical Properties and Structure
This compound is a deuterated form of 2-phenylpyridine where all nine hydrogen atoms have been replaced with deuterium. This isotopic substitution imparts specific properties that are advantageous in various applications, most notably in enhancing the stability and efficiency of phosphorescent OLEDs.[1][2]
Structure:
The chemical structure of this compound consists of a deuterated phenyl group attached to the 2-position of a deuterated pyridine ring.
Caption: Chemical structure of this compound.
Quantitative Data Summary
The following tables summarize the key chemical and physical properties of this compound and its non-deuterated analogue for comparison.
Table 1: General Chemical Properties
| Property | This compound | 2-Phenylpyridine |
| CAS Number | 403724-67-4 | 1008-89-5[2] |
| Molecular Formula | C₁₁D₉N | C₁₁H₉N[2] |
| Molecular Weight | 164.25 g/mol (calculated) | 155.20 g/mol [2] |
| Isotopic Purity | ≥99.0 atom % D | N/A |
Table 2: Physical Properties
| Property | This compound | 2-Phenylpyridine |
| Appearance | Colorless to red to green clear liquid | Colorless viscous liquid or colorless to pale yellow liquid |
| Physical State (at 20°C) | Liquid | Liquid |
| Density | Not reported | 1.086 g/mL at 25°C |
| Boiling Point | Not reported | 268-270 °C |
| Refractive Index | Not reported | n20/D 1.623 |
| Solubility | Not reported | Low solubility in water |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a coupling reaction between deuterated bromobenzene and deuterated pyridine. The general approach is outlined below, based on a modified literature procedure for the synthesis of its non-deuterated counterpart and information on the synthesis of the deuterated iridium complex.
References
An In-depth Technical Guide to the Synthesis of Deuterated 2-Phenylpyridine for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to deuterated 2-phenylpyridine, a critical isotopically labeled compound with significant applications in materials science and pharmaceutical research. The strategic replacement of hydrogen with deuterium atoms in 2-phenylpyridine can profoundly alter the physicochemical properties of its derivatives, leading to enhanced stability and performance in various applications, most notably in organic light-emitting diodes (OLEDs) and as internal standards for mass spectrometry.
The "deuterium effect" is a well-documented phenomenon where the substitution of C-H bonds with stronger C-D bonds leads to a decrease in the vibrational energy of the molecule. This modification can significantly suppress non-radiative decay pathways in phosphorescent materials, thereby enhancing the efficiency and operational lifetime of OLED devices.[1][2][3] Consequently, the synthesis of high-purity deuterated 2-phenylpyridine is of paramount importance for the advancement of next-generation electronic displays and lighting technologies. Furthermore, deuterated compounds serve as invaluable tools in pharmacokinetic and metabolic studies, providing a means to trace the metabolic fate of drug candidates without altering their fundamental chemical behavior.
This guide will detail the two principal methodologies for the synthesis of deuterated 2-phenylpyridine: total synthesis from deuterated precursors and direct hydrogen-deuterium (H/D) exchange on the parent molecule. We will provide in-depth experimental protocols, comparative quantitative data, and logical workflow diagrams to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.
Synthetic Methodologies
The synthesis of deuterated 2-phenylpyridine can be broadly categorized into two approaches:
-
Total Synthesis from Deuterated Precursors: This "bottom-up" approach involves the construction of the 2-phenylpyridine molecule using starting materials that are already isotopically labeled. This method generally offers high levels of deuteration and isotopic purity.
-
Hydrogen-Deuterium (H/D) Exchange: This "top-down" approach involves the direct replacement of hydrogen atoms with deuterium on the pre-formed 2-phenylpyridine molecule. This is typically achieved using a deuterium source in the presence of a metal catalyst.
Total Synthesis of Perdeuterated 2-Phenylpyridine (2-Phenylpyridine-d9)
This method provides a reliable route to 2-phenylpyridine with a high degree of deuteration by utilizing commercially available deuterated starting materials. The overall synthetic scheme involves the coupling of deuterated bromobenzene with deuterated pyridine.
Experimental Protocol:
A detailed experimental protocol for the synthesis of this compound is provided below, adapted from established literature procedures.[4]
-
Preparation of Phenyllithium-d5: In a three-neck flask under an inert atmosphere, add 3.5 g (0.5 mol) of lithium metal to 100 mL of anhydrous ether. To this suspension, gradually add a mixture of 40.5 g (0.250 mol) of anhydrous bromobenzene-d5 in 50 mL of anhydrous ether.
-
Coupling with Pyridine-d5: Following the formation of phenyllithium-d5, a mixture of 41.8 g (0.50 mol) of pyridine-d5 in 50 mL of anhydrous toluene is added dropwise to the reaction mixture.
-
Reaction and Reflux: The reaction mixture is then refluxed for 4 hours.
-
Workup: After cooling, the reaction is quenched and then acidified with concentrated hydrochloric acid. The aqueous layer is separated, saturated with sodium hydroxide, and extracted with ether.
-
Purification: The crude product is purified by distillation at 145-170 °C, followed by redistillation at 156-158 °C to yield the final product.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | Bromobenzene-d5, Pyridine-d5, Lithium | |
| Yield | 57.7% | |
| Isotopic Purity | >99% (based on starting material purity) | Assumed from commercial sources |
| Final Product | This compound (45.0 g, 0.278 mol) |
Direct Hydrogen-Deuterium (H/D) Exchange
Direct H/D exchange offers a more atom-economical route to deuterated 2-phenylpyridine, as it avoids the need for synthesizing the entire molecule from scratch. This method typically employs a transition metal catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like heavy water (D₂O) or deuterated solvents.
Experimental Considerations:
The efficiency and regioselectivity of H/D exchange are highly dependent on the choice of catalyst, deuterium source, and reaction conditions. Iridium and cobalt complexes have shown promise in directing the deuteration to specific positions on the 2-phenylpyridine molecule.
General Experimental Protocol (Conceptual):
-
Catalyst Activation (if required): The chosen catalyst (e.g., an iridium pincer complex) is prepared and activated according to literature procedures.
-
Reaction Setup: In a reaction vessel, 2-phenylpyridine is dissolved in a suitable solvent, and the catalyst is added. The vessel is then charged with the deuterium source (e.g., D₂O or deuterated solvent).
-
Reaction Conditions: The mixture is heated to the desired temperature (e.g., 50-120 °C) and stirred for a specified time (e.g., 3-24 hours) under an inert atmosphere.
-
Workup and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified using techniques such as column chromatography or distillation to isolate the deuterated 2-phenylpyridine.
Quantitative Data for H/D Exchange:
Quantitative data for the direct H/D exchange of 2-phenylpyridine is more variable and dependent on the specific catalytic system employed. However, studies on related aromatic compounds provide an indication of the potential efficiency.
| Parameter | Example System | Value | Reference |
| Catalyst | Cp*Co complex | - | |
| Deuterium Source | D₂O | - | |
| Deuteration Level | High (specific % depends on conditions) | ||
| Selectivity | Ortho-selective to the pyridine directing group | ||
| Yield | High (specific % depends on conditions) |
Characterization of Deuterated 2-Phenylpyridine
The successful synthesis and isotopic purity of deuterated 2-phenylpyridine are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree of deuteration by observing the disappearance or reduction in the intensity of proton signals. ¹³C NMR can also provide structural confirmation.
-
Mass Spectrometry (MS): Mass spectrometry is a crucial tool for confirming the incorporation of deuterium by observing the increase in the molecular weight of the compound. High-resolution mass spectrometry can provide precise mass data to confirm the elemental composition.
Conclusion
The synthesis of deuterated 2-phenylpyridine is a critical enabling technology for advancements in materials science and pharmaceutical research. The choice between total synthesis and direct H/D exchange depends on the desired level of deuteration, cost considerations, and the availability of specialized catalysts. Total synthesis from deuterated precursors offers a straightforward, albeit potentially more expensive, route to high isotopic purity. Direct H/D exchange presents a more atom-economical alternative, with the efficiency and selectivity being highly dependent on the catalytic system. This guide has provided the fundamental knowledge, experimental protocols, and comparative data to empower researchers to produce high-quality deuterated 2-phenylpyridine for their specific research endeavors.
References
A Comprehensive Technical Guide to 2-Phenylpyridine-d9: Physical Characteristics and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a thorough examination of the physical characteristics and stability of 2-Phenylpyridine-d9, a deuterated isotopologue of 2-phenylpyridine. The strategic incorporation of deuterium in place of hydrogen atoms can significantly alter a molecule's metabolic fate due to the kinetic isotope effect (KIE), making deuterated compounds valuable tools in drug discovery and development.[1] Understanding the fundamental properties and stability of this compound is paramount for its effective application in research and development.
Core Physical and Chemical Properties
This compound is a deuterated organic compound where nine hydrogen atoms have been replaced by deuterium. This isotopic substitution enhances metabolic stability by strengthening the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[2][3][4] Below is a summary of its key physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₁D₉N | [5] |
| Molecular Weight | 164.25 g/mol | |
| Appearance | Colorless to Red to Green clear liquid | |
| Purity (GC) | min. 99.0 % | |
| Degree of Deuteration | min. 99.0 atom%D | |
| Boiling Point (of 2-Phenylpyridine) | 268-270 °C | |
| Density (of 2-Phenylpyridine) | 1.086 g/mL at 25 °C | |
| Refractive Index (of 2-Phenylpyridine) | n20/D 1.623 | |
| Solubility (of 2-Phenylpyridine) | Low in water. Fully miscible with ethanol, acetone, toluene, methylene chloride. |
Stability and Storage Recommendations
The stability of deuterated compounds like this compound is a critical factor for maintaining their isotopic and chemical integrity. Key considerations include sensitivity to atmospheric moisture, light, and temperature.
General Stability: 2-Phenylpyridine is stable under normal temperatures and pressures. However, it is incompatible with strong oxidizing agents. For deuterated compounds, the primary degradation pathway is often hydrogen-deuterium (H-D) exchange, which can be catalyzed by moisture.
Storage Conditions: To ensure long-term stability, this compound should be stored under the following conditions:
| Condition | Recommendation | Rationale | Reference |
| Temperature | Room temperature is acceptable for short-term storage, but a cool (<15°C) and dark place is recommended. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable. | To minimize thermal degradation. | |
| Atmosphere | Store under an inert gas such as argon or nitrogen. | To prevent H-D exchange with atmospheric moisture and oxidative degradation. The compound is noted to be air sensitive. | |
| Container | Store in a tightly sealed container. For preparing solutions, use anhydrous, deuterated solvents. | To prevent contamination and exposure to moisture. | |
| Light | Store in a dark place or use an amber vial. | To prevent photolytic degradation. |
Experimental Protocols
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a fundamental technique for confirming the structure and isotopic purity of this compound.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The absence or significant reduction of signals in the ¹H NMR spectrum at positions corresponding to the deuterated sites confirms successful labeling. The ¹³C NMR spectrum can be used to confirm the carbon skeleton.
Mass Spectrometry (MS): MS is used to determine the molecular weight and confirm the degree of deuteration.
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) can be utilized.
-
Analysis: The molecular ion peak [M]⁺ should correspond to the calculated mass of this compound (164.25 Da). The isotopic distribution of the molecular ion cluster can provide further information on the extent of deuteration.
Synthesis of Deuterated 2-Phenylpyridine
A common method for the synthesis of deuterated 2-phenylpyridine involves the reaction of deuterated bromobenzene with deuterated pyridine. This serves as a precursor for the synthesis of more complex molecules, such as deuterated tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃-d₂₄), which has applications in highly stable electrophosphorescent devices.
Visualizing Experimental Workflows
Synthesis of fac-Tris(2-phenylpyridinato)iridium(III)
The following diagram illustrates a generalized workflow for the synthesis of the iridium complex using 2-phenylpyridine as a ligand. A similar process would be followed using this compound.
Caption: A generalized workflow for the synthesis of fac-Tris(2-phenylpyridinato)iridium(III).
Stability Testing Workflow
This diagram outlines a logical workflow for assessing the stability of a deuterated compound like this compound.
Caption: A logical workflow for conducting stability testing on deuterated compounds.
References
- 1. Deuterated Compounds [simsonpharma.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of all-deuterated tris(2-phenylpyridine)iridium for highly stable electrophosphorescence: the “deuterium effect” - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of all-deuterated tris(2-phenylpyridine)iridium for highly stable electrophosphorescence: the “deuterium effect” - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. This compound 403724-67-4 | TCI AMERICA [tcichemicals.com]
A Technical Guide to the Commercial Availability and Purity of 2-Phenylpyridine-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and purity of 2-Phenylpyridine-d9 (deuterated 2-phenylpyridine). This information is crucial for researchers and professionals in drug development and other scientific fields who require high-purity, isotopically labeled compounds for their studies. This document details available suppliers, purity specifications, and the analytical methodologies used to determine both chemical and isotopic purity.
Commercial Availability
This compound is a commercially available deuterated aromatic compound. It is offered by a select number of specialized chemical suppliers. The primary suppliers identified are TCI America, Lab Pro Inc., and MedChemExpress. While many suppliers offer the non-deuterated form, 2-phenylpyridine, those providing the deuterated analogue are more specialized.
The availability from these suppliers may vary, with some having the product in stock for immediate shipment while others may have longer lead times. It is recommended to contact the suppliers directly for the most current availability and pricing information.
Purity Specifications
The purity of this compound is typically defined by two key parameters: chemical purity and isotopic purity (isotopic enrichment).
-
Chemical Purity: This refers to the percentage of the this compound molecule in the product, excluding any chemical impurities.
-
Isotopic Purity: This indicates the percentage of deuterium atoms at the specified labeled positions. It is often expressed as "atom % D".
The following table summarizes the purity specifications for this compound from the identified suppliers.
| Supplier | Product Number | Chemical Purity | Isotopic Purity (atom % D) |
| TCI America | P2446 | >99.0% (GC)[1] | min. 99.0%[1] |
| Lab Pro Inc. | P2446-200MG | Min. 99.0% (GC)[2] | 99.0%[2] |
| MedChemExpress | HY-W016733S | High Purity | High Quality[3] |
Note: MedChemExpress states "high purity and quality" but does not provide specific quantitative data on their product page. It is advisable to request a certificate of analysis for detailed purity information.
Experimental Protocols for Purity Determination
The determination of chemical and isotopic purity of this compound requires specific analytical methodologies. While detailed protocols for the deuterated compound are not always publicly available from suppliers, the following sections outline the standard techniques used for the analysis of 2-phenylpyridine and its isotopologues, based on common practices in the field.
Chemical Purity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is a primary method for determining the chemical purity of volatile and semi-volatile compounds like this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a high-purity volatile solvent such as dichloromethane or methanol.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is typically used for the separation of aromatic compounds.
-
Injector: Split/splitless injector, operated at a temperature that ensures complete vaporization of the sample without degradation.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from any potential impurities. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion.
-
-
Data Analysis: The chemical purity is determined by integrating the peak area of this compound in the chromatogram and comparing it to the total area of all detected peaks. The mass spectrum is used to confirm the identity of the main peak and any impurities.
Isotopic Purity Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the isotopic purity of deuterated compounds. Specifically, ¹H NMR and ²H NMR can be utilized.
Methodology:
-
Sample Preparation: A precisely weighed sample of this compound is dissolved in a suitable deuterated NMR solvent (e.g., chloroform-d, CDCl₃) that does not have signals interfering with the analyte's signals.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.
-
¹H NMR Spectroscopy:
-
Purpose: To quantify the amount of residual, non-deuterated 2-phenylpyridine.
-
Procedure: A standard ¹H NMR spectrum is acquired. The integrals of the residual proton signals in the aromatic region are compared to the integral of a known internal standard or a reference signal. The percentage of non-deuterated species can then be calculated.
-
-
²H (Deuterium) NMR Spectroscopy:
-
Purpose: To directly observe the deuterium signals and confirm the positions of deuteration.
-
Procedure: A ²H NMR spectrum is acquired. The presence of signals corresponding to the deuterated positions confirms the isotopic labeling. The relative integrals of these signals can provide information about the distribution of deuterium.
-
-
Data Analysis: The isotopic purity (atom % D) is calculated based on the relative integrals of the proton signals of the deuterated and non-deuterated species in the ¹H NMR spectrum.
Visualizing the Analytical Workflow
The following diagrams illustrate the generalized workflows for the determination of chemical and isotopic purity of this compound.
References
The Deuterium Effect: Enhancing Organic Electronics with 2-Phenylpyridine-d9
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pursuit of highly efficient and stable organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs), has led to innovative strategies at the molecular level. One such strategy gaining significant traction is the selective replacement of hydrogen atoms with their heavier isotope, deuterium. This guide delves into the core of this "deuterium effect" by focusing on a key molecule, 2-phenylpyridine, in its deuterated form, 2-phenylpyridine-d9. The substitution of hydrogen with deuterium in the ligands of phosphorescent emitters, such as iridium(III) complexes, has been shown to dramatically improve device performance and longevity. This document provides a comprehensive overview of the applications of this compound in organic electronics, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.
The Stability Advantage: C-D vs. C-H Bonds
The fundamental principle behind the enhanced performance of deuterated organic materials lies in the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond dissociation energy makes the molecule more resistant to degradation pathways that are often initiated by bond cleavage, a common failure mechanism in OLEDs under electrical stress. This enhanced stability, often referred to as the "deuterium effect," translates directly into longer operational lifetimes for devices incorporating these materials.[1][2]
Performance Enhancements in OLEDs
The use of this compound, particularly in the formation of iridium(III) complexes like Ir(ppy-d9)3, has demonstrated significant improvements in key OLED performance metrics.
Increased Operational Lifetime
Numerous studies have reported a substantial increase in the operational lifetime of OLEDs employing deuterated 2-phenylpyridine-based emitters. For instance, devices based on all-deuterated tris(2-phenylpyridine)iridium have shown a lifetime six times longer than their protonated counterparts.[1] In another study, an OLED doped with a deuterated iridium complex exhibited a half-lifetime of 42.8 hours at a constant voltage of 4V, a 5.9-fold increase compared to the 7.2 hours for the device with the non-deuterated complex.[3][4] This remarkable improvement is a direct consequence of the enhanced stability of the C-D bonds, which are less susceptible to cleavage from high-energy excitons generated during device operation.
Enhanced Efficiency
Deuteration has also been shown to positively impact the efficiency of OLEDs. The phosphorescent quantum yields of fully deuterated Ir(ppy)3 complexes have been reported to be higher than the normal complex. While specific external quantum efficiency (EQE) values for this compound based devices are part of ongoing research, related studies on other deuterated materials in OLEDs have shown significant gains. For example, deuterated aluminum 8-hydroxyquinoline (D-Alq3) resulted in a 280% increase in EQE at 500 mA/cm². These findings suggest that suppressing non-radiative decay pathways through deuteration can lead to more efficient light emission.
Data Presentation
The following tables summarize the key performance metrics of OLEDs incorporating deuterated 2-phenylpyridine-based emitters compared to their non-deuterated counterparts, as reported in the literature.
| Device Parameter | Non-Deuterated Ir(mppy)3 | Deuterated D-Ir(mppy)3 | Reference |
| Initial Luminance (cd/m²) at 4V | 188.1 | 438.3 | |
| Half-Lifetime (hours) at 4V | 7.2 | 42.8 | |
| Lifetime Enhancement Factor | - | 5.9x |
| Device Parameter | Ir(ppy)3 based OLED | All-Deuterated Ir(ppy)3 based OLED | Reference |
| Relative Lifetime | 1x | 6x | |
| Current Density | 1x | 20x |
Experimental Protocols
Synthesis of this compound
A modified literature procedure for the synthesis of this compound is as follows:
Materials:
-
Anhydrous bromobenzene-d5
-
Lithium (Li)
-
Anhydrous ether
-
Anhydrous toluene
-
Pyridine-d5
-
Concentrated hydrochloric acid
-
Sodium hydroxide
Procedure:
-
A mixture of anhydrous bromobenzene-d5 (0.250 mol) in anhydrous ether (50 mL) is gradually added to a three-neck flask containing lithium (0.5 mol) in anhydrous ether (100 mL).
-
A mixture of anhydrous toluene (50 mL) and pyridine-d5 (0.50 mol) is then added dropwise to the reaction mixture.
-
The resulting mixture is refluxed for 4 hours.
-
After cooling, the reaction is quenched and then acidified with concentrated hydrochloric acid.
-
The mixture is transferred to a separating funnel and extracted with water (100 mL).
-
The aqueous solution is saturated with sodium hydroxide and extracted with ether.
-
The product is purified by distillation at 145-170 °C followed by redistillation at 156-158 °C.
Fabrication of a Multi-layer OLED
A general procedure for the fabrication of a multi-layer phosphorescent OLED (PhOLED) using a deuterated iridium complex is as follows:
Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with an oxygen plasma or UV-ozone to improve the work function of the ITO and enhance hole injection.
Organic Layer Deposition: The organic layers are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr). A typical device structure is as follows:
-
Hole Injection Layer (HIL): e.g., 4,4',4''-Tris(N-(naphthylen-2-yl)-N-phenyl-amino)triphenylamine (2-TNATA)
-
Hole Transporting Layer (HTL): e.g., 4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl (NPB)
-
Emissive Layer (EML): A host material (e.g., 4,4'-N,N'-dicarbazole-biphenyl (CBP)) doped with the deuterated iridium complex (e.g., Ir(ppy-d9)3) at a specific concentration (e.g., 6-10 wt%).
-
Hole Blocking Layer (HBL): e.g., 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP)
-
Electron Transporting Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminium (Alq3)
-
Electron Injection Layer (EIL): e.g., Lithium fluoride (LiF)
Cathode Deposition:
-
A metal cathode, typically aluminum (Al), is deposited on top of the organic stack through a shadow mask to define the active area of the device.
Encapsulation:
-
The fabricated device is encapsulated in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to protect the organic layers from moisture and oxygen.
Visualizing the Processes
To better understand the synthesis, device architecture, and the underlying mechanism of enhanced stability, the following diagrams are provided.
Caption: Synthesis pathway for this compound.
Caption: Typical architecture of an OLED with a deuterated emissive layer.
Caption: Workflow for OLED fabrication and performance evaluation.
Conclusion
The strategic use of this compound in organic electronics represents a significant step forward in the development of robust and high-performance OLEDs. The "deuterium effect," stemming from the enhanced stability of the C-D bond, directly addresses the critical issue of device lifetime, paving the way for more durable displays and solid-state lighting solutions. The accompanying improvements in efficiency further underscore the potential of this molecular engineering approach. As research continues to unravel the nuances of deuteration in various organic materials, this compound stands out as a prime example of how subtle isotopic changes can lead to substantial macroscopic benefits in the realm of organic electronics.
References
- 1. Synthesis of all-deuterated tris(2-phenylpyridine)iridium for highly stable electrophosphorescence: the “deuterium effect” - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Deuterium Effect in 2-Phenylpyridine-d9 Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylpyridine is a privileged scaffold in medicinal chemistry, materials science, and organometallic chemistry. Its unique electronic and structural properties make it a versatile ligand and a key building block in the synthesis of pharmaceuticals and organic light-emitting diodes (OLEDs). The substitution of hydrogen atoms with deuterium, a heavier and stable isotope of hydrogen, to create 2-Phenylpyridine-d9, introduces a "deuterium effect." This effect, particularly the kinetic isotope effect (KIE), provides a powerful tool for elucidating reaction mechanisms, especially in C-H activation/functionalization reactions. This technical guide delves into the core principles of the deuterium effect in the context of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways.
The Deuterium Kinetic Isotope Effect (KIE)
The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution. The primary deuterium KIE (kH/kD) is observed when a C-H bond is cleaved in the rate-determining step of a reaction. Due to the greater mass of deuterium, the C-D bond has a lower zero-point vibrational energy than a C-H bond, requiring more energy to be broken. This typically results in a slower reaction rate for the deuterated compound (a "normal" KIE where kH/kD > 1). The magnitude of the KIE can provide insight into the transition state of the reaction. Secondary KIEs, where the deuterated bond is not broken in the rate-determining step, are also possible and can offer further mechanistic details.
Synthesis of 2-Phenylpyridine and its Deuterated Analog
The synthesis of 2-phenylpyridine can be achieved through various methods, with the choice of route often depending on the desired scale and available starting materials. The synthesis of this compound typically requires the use of deuterated precursors.
Table 1: Synthetic Approaches to 2-Phenylpyridine
| Reaction Type | Reactants | Catalyst/Reagents | General Yield | Reference |
| Cross-Coupling | 2-Halopyridine, Phenylboronic acid | Palladium catalyst, Base | High | [1] |
| Cross-Coupling | Pyridylboronic acid, Phenyl halide | Palladium catalyst, Base | High | [1] |
| From Phenyllithium | Phenyllithium, Pyridine | - | Moderate to High | [2] |
| Cyclization | Acetophenone, Allyl alcohol, Ammonia | Molecular sieve catalysts | Selective | [3] |
Experimental Protocol: Synthesis of 2-Phenylpyridine via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 2-phenylpyridine, which can be adapted for the synthesis of this compound by using the appropriately deuterated starting materials (e.g., bromobenzene-d5 and pyridine-d4, or 2-bromopyridine-d4 and phenylboronic acid-d5).
Materials:
-
2-Bromopyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
Triphenylphosphine (PPh3) (4 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add 2-bromopyridine, phenylboronic acid, Pd(OAc)2, PPh3, and K2CO3.
-
Add the toluene, ethanol, and water solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-phenylpyridine.
The Deuterium Effect in C-H Activation of 2-Phenylpyridine
The ortho C-H bonds of the phenyl ring in 2-phenylpyridine are susceptible to activation by transition metal catalysts, a reaction of significant interest for the synthesis of functionalized derivatives.[4] Studying the KIE by comparing the reaction rates of 2-phenylpyridine and this compound can reveal whether the C-H bond cleavage is the rate-determining step of the catalytic cycle.
While specific quantitative KIE data for C-H activation of this compound is not abundant in the readily available literature, studies on similar systems provide valuable context. For instance, a study on the C(sp²)─H activation of pyridine with a Ni–Al heterometallic complex reported a KIE of 0.9–1.1. This small, near-unity KIE suggests that C-H bond cleavage is not the rate-determining step in that particular system.
In another study on iridium-catalyzed hydrogen isotope exchange, 2-phenylpyridine exhibited anomalous behavior where both singly and doubly deuterated isotopologues (d1 and d2) formed concurrently. This suggests a complex interplay between the binding of the pyridine to the metal center and the subsequent C-H activation steps.
Table 2: Illustrative Kinetic Isotope Effect Data for Pyridine C-H Activation
| Substrate | Catalyst System | Reaction Type | kH/kD | Implication | Reference |
| Pyridine | Ni-Al Heterometallic Complex | C(sp²)─H Activation | 0.9-1.1 | C-H cleavage is likely not the rate-determining step. |
Experimental Protocol: Measurement of the Kinetic Isotope Effect in a Competition Experiment
This protocol outlines a general method for determining the intermolecular KIE for a C-H activation reaction.
Materials:
-
2-Phenylpyridine (1.0 equiv)
-
This compound (1.0 equiv)
-
Transition metal catalyst (e.g., [Rh(cod)Cl]2)
-
Ligand (if required)
-
Substrate for functionalization (e.g., an alkene)
-
Solvent (e.g., toluene)
-
Internal standard (for GC-MS or NMR analysis)
Procedure:
-
In a reaction vessel, combine equimolar amounts of 2-phenylpyridine and this compound.
-
Add the catalyst, ligand, the other reactant, and the solvent.
-
Heat the reaction to the desired temperature and monitor its progress over time by taking aliquots at regular intervals.
-
Quench the reaction in the aliquots.
-
Analyze the aliquots by GC-MS or ¹H NMR to determine the ratio of the non-deuterated product to the deuterated product.
-
The KIE (kH/kD) can be calculated from the ratio of products at low conversion.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the study of the deuterium effect in this compound.
Caption: A generalized catalytic cycle for the C-H functionalization of 2-phenylpyridine.
Caption: A typical experimental workflow for determining the kinetic isotope effect.
Conclusion
The study of the deuterium effect in this compound offers profound insights into the mechanisms of C-H activation and other chemical transformations. While direct quantitative data for the KIE in many reactions involving this deuterated substrate remains to be extensively published, the principles and experimental methodologies outlined in this guide provide a solid foundation for researchers. By employing isotopic labeling, scientists and drug development professionals can gain a deeper understanding of reaction pathways, which is crucial for catalyst optimization, reaction design, and the development of more efficient and selective synthetic routes for novel therapeutics and materials. The continued investigation into the deuterium effect on 2-phenylpyridine and its derivatives will undoubtedly contribute to advancements in these critical fields.
References
A Technical Guide to the Solubility of 2-Phenylpyridine-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-Phenylpyridine-d9, a deuterated isotopologue of 2-phenylpyridine. Given the limited availability of specific quantitative solubility data for this particular deuterated compound, this document outlines its expected solubility based on the known properties of 2-phenylpyridine. Furthermore, it provides a detailed, generalized experimental protocol for determining its solubility in common laboratory solvents.
Introduction to this compound and Expected Solubility
This compound is an organic compound with the chemical formula C₁₁D₉N. It is a deuterated version of 2-phenylpyridine, where nine hydrogen atoms have been replaced by deuterium. This isotopic labeling is often utilized in research, particularly in mechanistic studies and as an internal standard in mass spectrometry.
The solubility of a compound is primarily dictated by its molecular structure, polarity, and ability to form intermolecular interactions (such as hydrogen bonds) with the solvent. 2-Phenylpyridine is a polar aprotic molecule, characterized by a phenyl group attached to a pyridine ring. The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.
Effect of Deuteration on Solubility:
The substitution of hydrogen with deuterium can subtly influence a compound's physicochemical properties, including solubility.[1] While the effect is generally small, it can arise from differences in the strength of intermolecular interactions. For instance, C-D bonds are slightly shorter and less polarizable than C-H bonds, which can lead to minor changes in van der Waals forces.[1] However, without specific experimental data, the solubility of this compound is expected to be very similar to its non-deuterated counterpart.
Based on the structure of 2-phenylpyridine, it is expected to be:
-
Soluble in polar aprotic and nonpolar organic solvents due to its aromatic nature and the absence of highly polar functional groups that would strongly favor aqueous solubility.
-
Slightly soluble to insoluble in water . The presence of the nitrogen atom in the pyridine ring allows for some interaction with water, but the large, nonpolar phenyl group significantly limits its aqueous solubility.[2][3][4]
Qualitative Solubility of this compound in Common Laboratory Solvents
The following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents, based on the known properties of 2-phenylpyridine.
| Solvent Class | Solvent Name | Expected Solubility | Rationale |
| Polar Protic | Water | Slightly Soluble | The nonpolar phenyl group limits solubility, though the pyridine nitrogen can interact with water. |
| Methanol | Soluble | Polar nature and ability to act as a hydrogen bond donor facilitate dissolution. | |
| Ethanol | Miscible | Similar polarity and intermolecular forces. | |
| Polar Aprotic | Acetone | Fully Miscible | Good solvent for moderately polar compounds. |
| Acetonitrile | Soluble | Effective solvent for a wide range of organic compounds. | |
| Dimethylformamide (DMF) | Soluble | Highly polar aprotic solvent capable of dissolving many organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | Strong solvating power for a broad spectrum of organic molecules. | |
| Tetrahydrofuran (THF) | Soluble | Good solvent for aromatic compounds. | |
| Nonpolar | Hexane | Soluble | "Like dissolves like" principle; suitable for nonpolar aromatic compounds. |
| Toluene | Fully Miscible | Aromatic solvent that readily dissolves other aromatic compounds. | |
| Dichloromethane (DCM) | Fully Miscible | Effective solvent for a wide range of organic compounds. | |
| Diethyl Ether | Miscible | Common solvent for organic compounds of moderate polarity. |
Experimental Protocol for Determining Thermodynamic Solubility
This section details a standard laboratory procedure for quantitatively determining the thermodynamic solubility of a compound like this compound. This method, often referred to as the shake-flask method, is considered the gold standard for solubility measurement.
3.1. Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, ethanol, hexane)
-
Analytical balance
-
Scintillation vials or small glass test tubes with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the test solvent.
-
Analyze the standard solutions using a validated analytical method (e.g., HPLC-UV) to generate a calibration curve.
-
Dilute the filtered saturated solution with the test solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
-
Calculation:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in the specific solvent at the tested temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
References
A Comprehensive Technical Guide to the Theoretical and Computational Modeling of 2-Phenylpyridine-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical studies and computational modeling of 2-Phenylpyridine-d9. Given the limited direct research on the deuterated isotopologue, this guide establishes a foundation based on the extensive computational and experimental data available for 2-Phenylpyridine (ppy). It further elaborates on the theoretical implications and practical outcomes of deuteration on the molecule's photophysical and vibrational properties.
Introduction to 2-Phenylpyridine and the Significance of Deuteration
2-Phenylpyridine (C₁₁H₉N) is an aromatic heterocyclic compound composed of a pyridine ring substituted with a phenyl group at the 2-position.[1] This molecule and its derivatives are of significant interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs), where they often serve as ligands in highly efficient phosphorescent metal complexes, such as those of iridium(III).[1] The electronic interplay between the electron-deficient pyridine ring and the electron-rich phenyl ring governs its unique photophysical properties.[2]
Deuteration, the substitution of hydrogen atoms with their heavier isotope, deuterium, is a powerful strategy to enhance the performance of organic electronic materials. The increased mass of deuterium alters the vibrational frequencies of C-D bonds compared to C-H bonds. This modification can suppress non-radiative decay pathways from excited states, leading to improved luminescence quantum yields and significantly longer operational lifetimes in OLED devices.[3][4] This "deuterium effect" is a central focus when considering this compound.
Theoretical and Computational Methodologies
The computational investigation of 2-Phenylpyridine and its derivatives predominantly employs Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties. These methods provide a robust framework for understanding the electronic structure, molecular geometry, and photophysical behavior of such molecules.
Typical Computational Workflow:
A standard computational protocol for analyzing the properties of 2-Phenylpyridine involves:
-
Ground-State Geometry Optimization: The molecule's structure is optimized to find its lowest energy conformation using DFT, often with a functional like B3LYP.
-
Vibrational Frequency Analysis: Harmonic frequency calculations are performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
Excited-State Calculations: TD-DFT is used to calculate the vertical excitation energies (absorption spectrum), oscillator strengths, and to optimize the geometry of the lowest singlet (S₁) and triplet (T₁) excited states.
-
Emission Properties: The energy difference between the optimized excited state and the ground state at the excited-state geometry provides the emission energy (fluorescence or phosphorescence).
Ground and Excited State Properties of 2-Phenylpyridine
Theoretical studies have revealed key structural and electronic features of 2-Phenylpyridine.
Molecular Geometry: In its ground state, the phenyl and pyridine rings of 2-Phenylpyridine are not coplanar. DFT calculations suggest a dihedral (twist) angle of approximately 21° between the rings. This twist results from a balance between stabilizing π-conjugation, which favors planarity, and steric hindrance between the ortho-hydrogens of the two rings, which disfavors it. Interestingly, in various excited states, the molecule tends to become more planar to facilitate intramolecular charge transfer.
Electronic Structure and Photophysics: The photophysical properties of 2-Phenylpyridine are dictated by electronic transitions between its molecular orbitals. The absorption of UV light promotes the molecule from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can relax via several pathways, including fluorescence (radiative decay to S₀) and intersystem crossing (ISC) to a triplet state (T₁). From the T₁ state, it can undergo phosphorescence (radiative decay to S₀) or non-radiative decay.
The Impact of Deuteration: 2-Phenylpyridine vs. This compound
The primary effect of replacing hydrogen with deuterium is the alteration of vibrational frequencies associated with these atoms. The C-D bond has a lower vibrational frequency than the C-H bond due to the increased mass of deuterium. This change has profound implications for the non-radiative decay rates from excited states.
Non-radiative decay processes are often mediated by vibronic coupling between electronic states. The rate of this decay is dependent on the overlap of the vibrational wavefunctions of the two electronic states. High-frequency vibrations, such as C-H stretches, are efficient at accepting electronic energy and promoting non-radiative decay. By replacing C-H with lower-frequency C-D bonds, the efficiency of these non-radiative pathways is reduced.
As a consequence, for this compound, one can theoretically predict:
-
A higher photoluminescence quantum yield (PLQY): With a slower non-radiative decay rate, the radiative pathways (fluorescence and phosphorescence) become more competitive.
-
A longer excited-state lifetime: The overall decay rate from the excited state is reduced.
-
Enhanced stability in devices: The stronger C-D bond can also contribute to greater molecular stability, resisting degradation in OLEDs.
While deuteration leads to minor improvements in the photophysical properties of the standalone molecule, its impact on the stability and lifetime of devices incorporating it is significant.
Data Presentation
Table 1: Calculated and Experimental Geometric Parameters for Ground-State 2-Phenylpyridine
| Parameter | Bond/Angle | DFT Calculation | Experimental |
| Bond Length (Å) | C-N (Pyridine) | ~1.34 | Data not available |
| C-C (Pyridine) | ~1.39 | Data not available | |
| C-C (inter-ring) | ~1.49 | Data not available | |
| Angle (°) | Phenyl-Pyridine Dihedral | ~21° | Data not available |
Table 2: Predicted and Observed Spectroscopic Data for 2-Phenylpyridine
| Property | Predicted (Computational) | Observed (Experimental) |
| UV-Vis Absorption (λmax) | Dependent on TD-DFT functional | ~240-270 nm |
| ¹H NMR (δ, ppm in CDCl₃) | N/A | 8.66 (d, H-6'), 7.98 (d, H-2, H-6), 7.66 (td, H-4'), etc. |
| ¹³C NMR (δ, ppm in CDCl₃) | N/A | 157.4 (C-2'), 149.6 (C-6'), 139.4 (C-1), etc. |
| IR Vibrational Frequencies (cm⁻¹) | Dependent on functional and basis set | ~3050 (Aromatic C-H Stretch), ~1585 (C=C Stretch) |
Table 3: Theoretical Impact of Deuteration on Photophysical Properties (2-ppy-d9 vs. 2-ppy)
| Photophysical Property | Expected Change upon Deuteration | Rationale |
| Vibrational Frequencies | Decrease in C-D modes vs. C-H modes | Increased reduced mass of the C-D oscillator |
| Non-Radiative Decay Rate (knr) | Decrease | Reduced vibronic coupling due to lower frequency C-D vibrations |
| Photoluminescence Quantum Yield (Φ) | Increase | Radiative decay becomes more competitive (kr / (kr + knr)) |
| Excited-State Lifetime (τ) | Increase | Slower overall decay rate from the excited state |
Experimental Protocols
Synthesis of this compound:
A common method for synthesizing deuterated aromatic compounds is through H-D exchange reactions using heavy water (D₂O) under high temperature and pressure, often with a catalyst. A specific synthetic route for deuterated 2-phenylpyridine involves the reaction of deuterated bromobenzene with deuterated pyridine.
-
Materials: Deuterated benzene (benzene-d6), deuterated pyridine (pyridine-d5), n-butyllithium, dry diethyl ether.
-
Step 1: Synthesis of Phenyllithium-d5: React deuterated bromobenzene (prepared from benzene-d6) with n-butyllithium in dry diethyl ether.
-
Step 2: Reaction with Pyridine-d4: Add deuterated pyridine to the phenyllithium-d5 solution. The reaction proceeds via nucleophilic addition to the pyridine ring followed by elimination of lithium hydride (or deuteride).
-
Step 3: Work-up and Purification: The reaction mixture is quenched, and the organic product is extracted, dried, and purified, typically by distillation or chromatography, to yield this compound.
Spectroscopic Characterization:
-
NMR Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a ¹H and ¹³C NMR spectrometer. For this compound, the ¹H NMR spectrum would show a significant reduction or absence of signals corresponding to the aromatic protons.
-
Infrared (IR) Spectroscopy: An IR spectrum can be obtained using a thin film of the liquid sample between salt plates or by preparing a KBr pellet for a solid. The spectrum of this compound is expected to show characteristic C-D stretching and bending vibrations at lower frequencies compared to the C-H vibrations in the non-deuterated analogue.
-
Mass Spectrometry: This technique provides the mass-to-charge ratio, confirming the molecular weight of the compound and the successful incorporation of deuterium atoms.
Photophysical Measurements:
-
UV-Vis Absorption and Photoluminescence Spectroscopy: Absorption and emission spectra are measured using a spectrophotometer and a spectrofluorometer, respectively. The sample is dissolved in a suitable solvent.
-
Photoluminescence Quantum Yield (PLQY): The relative PLQY can be determined by comparing the integrated emission intensity and the absorbance of the sample to those of a well-characterized standard.
-
Excited-State Lifetime Measurement: Time-resolved photoluminescence spectroscopy is used to measure the decay of the emission intensity over time after pulsed excitation.
Conclusion
The theoretical study and computational modeling of this compound are critical for advancing its application in high-performance electronic devices. While direct computational studies on the deuterated species are sparse, a robust understanding can be built upon the extensive research on 2-Phenylpyridine. DFT and TD-DFT methods are invaluable tools for predicting the geometric, electronic, and photophysical properties of these molecules. The primary influence of deuteration—the "deuterium effect"—is the suppression of non-radiative decay pathways by lowering the frequency of C-H(D) vibrations. This leads to enhanced photoluminescence efficiency and, most importantly, a significant improvement in the operational stability and lifetime of devices such as OLEDs. This guide provides a foundational understanding and a practical framework for researchers and professionals working on the development of advanced materials incorporating this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of all-deuterated tris(2-phenylpyridine)iridium for highly stable electrophosphorescence: the “deuterium effect” - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of all-deuterated tris(2-phenylpyridine)iridium for highly stable electrophosphorescence: the “deuterium effect” - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of 2-Phenylpyridine using 2-Phenylpyridine-d9 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of 2-phenylpyridine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 2-phenylpyridine-d9 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, offering high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2] This protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with representative validation data.
Introduction
2-Phenylpyridine and its derivatives are important scaffolds in medicinal chemistry and materials science. Accurate quantification of these compounds in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments. Stable isotope dilution mass spectrometry is a powerful analytical technique that employs a stable isotope-labeled version of the analyte as an internal standard (IS).[1] this compound, in which nine hydrogen atoms are replaced with deuterium, is an ideal internal standard for the quantification of 2-phenylpyridine. It shares nearly identical chemical and physical properties with the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus providing reliable correction for analytical variability.
Experimental Protocols
Materials and Reagents
-
2-Phenylpyridine (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of 2-phenylpyridine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the 2-phenylpyridine stock solution with 50:50 (v/v) methanol:water to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.
-
Calibration Standards and QC Samples: Spike blank biological matrix with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL).
Sample Preparation: Solid Phase Extraction (SPE)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-4.0 min: 90-10% B
-
4.0-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
2-Phenylpyridine: Precursor ion (Q1): m/z 156.1 → Product ion (Q3): m/z 128.1
-
This compound: Precursor ion (Q1): m/z 165.1 → Product ion (Q3): m/z 136.1
-
Data Presentation
Disclaimer: The following tables present representative data that would be expected from a typical validation of this method. Actual results may vary.
Table 1: Linearity of 2-Phenylpyridine Calibration Curve
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.0 | 0.012 | 1.0 | 100.0 |
| 5.0 | 0.061 | 5.1 | 102.0 |
| 25.0 | 0.305 | 25.4 | 101.6 |
| 100.0 | 1.210 | 99.8 | 99.8 |
| 250.0 | 3.025 | 251.0 | 100.4 |
| 500.0 | 6.050 | 498.5 | 99.7 |
| 1000.0 | 12.100 | 1005.0 | 100.5 |
| Regression | y = 0.0121x + 0.0005 | r² | > 0.995 |
Table 2: Precision and Accuracy of Quality Control Samples
| Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) | |
| LLOQ | Mean Conc. (ng/mL) | 3.1 | 3.2 |
| 3.0 | Precision (%RSD) | 4.5 | 6.8 |
| Accuracy (%) | 103.3 | 106.7 | |
| MQC | Mean Conc. (ng/mL) | 302.4 | 298.5 |
| 300.0 | Precision (%RSD) | 3.1 | 5.2 |
| Accuracy (%) | 100.8 | 99.5 | |
| HQC | Mean Conc. (ng/mL) | 795.2 | 809.6 |
| 800.0 | Precision (%RSD) | 2.5 | 4.1 |
| Accuracy (%) | 99.4 | 101.2 |
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low | 88.5 | 89.1 | 98.7 |
| High | 90.2 | 89.8 | 99.5 |
Visualizations
Caption: Workflow for Quantitative Analysis of 2-Phenylpyridine.
Caption: MRM Signaling Pathway for 2-Phenylpyridine and its Internal Standard.
References
Application Note & Protocol: Preparation of 2-Phenylpyridine-d9 Calibration Standards for Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the preparation of 2-Phenylpyridine-d9 (2-PP-d9) calibration standards. 2-Phenylpyridine is a significant compound in various fields, including materials science for organic light-emitting diodes (OLEDs) and as a structural motif in pharmaceutical compounds.[1] Quantitative analysis of 2-phenylpyridine and its analogues often relies on sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
The use of a stable isotope-labeled internal standard (IS) is a crucial practice in quantitative mass spectrometry to ensure accuracy and precision.[2][3] A deuterated standard like 2-PP-d9 is an ideal internal standard as it shares similar physicochemical properties with the analyte, 2-phenylpyridine, ensuring it behaves similarly during sample preparation and analysis.[2] This helps to correct for variability that may arise during sample extraction, injection, and ionization.[2] This application note outlines the necessary steps for preparing accurate and reliable calibration standards using commercially available this compound.
Experimental Protocols
1. Materials and Reagents
-
This compound (purity >99.0 atom% D), commercially available from suppliers such as TCI America.
-
2-Phenylpyridine (analyte) reference standard (purity ≥98%)
-
High-purity solvent (e.g., methanol, acetonitrile, or toluene, LC-MS or GC grade)
-
Calibrated analytical balance
-
Calibrated pipettes and sterile, disposable tips
-
Volumetric flasks (Class A)
-
Amber glass vials for storage
2. Preparation of Stock Solutions
It is critical to handle the reference standards with care to avoid contamination and ensure accurate weighing. Weighing less than 1 mg may increase the potential for errors.
2.1. This compound (Internal Standard) Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound into a clean, tared weighing vessel.
-
Quantitatively transfer the weighed 2-PP-d9 to a 10 mL Class A volumetric flask.
-
Add a small amount of the chosen solvent (e.g., methanol) to dissolve the compound.
-
Once fully dissolved, bring the flask to volume with the same solvent.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the stock solution to a labeled amber glass vial for storage.
-
Store the stock solution at 2-8°C, protected from light.
2.2. 2-Phenylpyridine (Analyte) Stock Solution (1 mg/mL)
-
Follow the same procedure as described in section 2.1 to prepare a 1 mg/mL stock solution of the non-deuterated 2-phenylpyridine analyte.
3. Preparation of Intermediate and Working Solutions
To avoid errors associated with multiple serial dilutions, it is recommended to prepare intermediate stock solutions from which the final calibration standards are made.
3.1. Intermediate Stock Solutions
Prepare a series of intermediate stock solutions by diluting the primary stock solutions with the chosen solvent. For example, to prepare a 100 µg/mL intermediate stock, dilute 1 mL of the 1 mg/mL stock solution to a final volume of 10 mL in a volumetric flask.
3.2. Working Calibration Standards
Prepare a series of working calibration standards by performing serial dilutions of the analyte intermediate stock solution. The concentration range of the calibration curve should encompass the expected concentration of the analyte in the unknown samples. A preliminary analysis of a few samples can help in determining the appropriate range.
The following table provides an example of a dilution scheme to prepare a set of calibration standards.
Data Presentation
Table 1: Example Dilution Scheme for 2-Phenylpyridine Calibration Standards
| Calibration Standard ID | Analyte Intermediate Stock (µg/mL) | Volume of Intermediate Stock (µL) | Final Volume (µL) | Final Analyte Concentration (ng/mL) |
| CAL 1 | 1 | 10 | 1000 | 10 |
| CAL 2 | 1 | 25 | 1000 | 25 |
| CAL 3 | 10 | 5 | 1000 | 50 |
| CAL 4 | 10 | 10 | 1000 | 100 |
| CAL 5 | 100 | 2.5 | 1000 | 250 |
| CAL 6 | 100 | 5 | 1000 | 500 |
| CAL 7 | 1000 | 1 | 1000 | 1000 |
| CAL 8 | 1000 | 2 | 1000 | 2000 |
4. Spiking of Internal Standard
A fixed concentration of the this compound internal standard should be added to all samples, including the calibration standards, quality control (QC) samples, and unknown samples. The internal standard should be added early in the sample preparation process to account for any variability during extraction and handling. The concentration of the internal standard should be chosen to provide a consistent and reliable signal across all samples.
Visualizations
Caption: Workflow for the preparation of 2-Phenylpyridine calibration standards.
Caption: Logic of using an internal standard for quantitative analysis.
References
Application Notes and Protocols for the Synthesis of Iridum Complexes Using 2-Phenylpyridine-d9 Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridium(III) complexes, particularly those utilizing cyclometalating ligands such as 2-phenylpyridine (ppy), are of significant interest across various scientific disciplines. Their unique photophysical properties, including high quantum yields and long-lived excited states, have led to their application in organic light-emitting diodes (OLEDs), photoredox catalysis, bioimaging, and photodynamic therapy (PDT).[1][2] The strategic replacement of hydrogen atoms with deuterium on the 2-phenylpyridine ligand (2-phenylpyridine-d9, ppy-d9) can further enhance the stability and performance of these complexes. The stronger carbon-deuterium (C-D) bond, in comparison to the carbon-hydrogen (C-H) bond, can lead to increased resistance to degradation, which is particularly beneficial in demanding applications like OLEDs and as therapeutic agents.[3]
These application notes provide detailed protocols for the synthesis of iridium(III) complexes using the deuterated this compound ligand. For comparative purposes, data for the non-deuterated analogues are also presented. Furthermore, this document outlines the application of these complexes in photodynamic therapy and photoredox catalysis, complete with workflow diagrams.
Data Presentation
The following tables summarize the key quantitative data for representative iridium(III) complexes synthesized with both standard 2-phenylpyridine (ppy) and deuterated this compound (ppy-d9).
Table 1: Synthesis and Spectroscopic Data
| Complex | Ligand | Yield (%) | ¹H NMR (ppm) | Mass Spectrometry (m/z) |
| [Ir(ppy)₂(bpy)]PF₆ | 2-phenylpyridine | ~65% | 5.00–9.00 | 823 [M]⁺ |
| [Ir(ppy-d9)₂(bpy)]PF₆ | This compound | Not specified | Absence of aromatic signals in the 5.00-9.00 ppm range | Expected: 841 [M]⁺ |
| fac-Ir(ppy)₃ | 2-phenylpyridine | ~55% | Aromatic signals | 654.78 [M]⁺ |
| fac-Ir(ppy-d9)₃ | This compound | Not specified | Absence of aromatic signals | Expected: 678.78 [M]⁺ |
Note: Specific yield and full NMR data for the deuterated complexes were not explicitly found in the search results and are presented as expected values based on the non-deuterated analogues.
Table 2: Photophysical Properties
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) |
| [Ir(ppy)₂(bpy)]PF₆ | ~255, ~374 | ~510-562 | 0.1-0.4 | ~1-2 |
| [Ir(ppy-d9)₂(bpy)]PF₆ | Not specified | Not specified | Expected to be similar or slightly higher | Expected to be longer |
| fac-Ir(ppy)₃ | 282, 377 | 513 | ~1.0 | ~2.0 |
| fac-Ir(ppy-d9)₃ | Not specified | Not specified | Expected to be similar or slightly higher | Expected to be longer |
Note: Detailed photophysical data for the deuterated complexes were not available in a comparative format in the search results. The expected trends are based on the known "deuterium effect" which often leads to longer excited-state lifetimes and potentially higher quantum yields due to the suppression of non-radiative decay pathways.[3]
Experimental Protocols
The synthesis of heteroleptic iridium(III) complexes of the type [Ir(C^N)₂(N^N)]⁺, where C^N is a cyclometalating ligand like this compound and N^N is an ancillary diimine ligand such as 2,2'-bipyridine, is typically achieved through a two-step process.[4] First, the chloro-bridged iridium(III) dimer, [(ppy-d9)₂Ir(μ-Cl)]₂, is synthesized. This dimer is then reacted with the ancillary ligand to yield the final complex.
Protocol 1: Synthesis of Chloro-bridged Iridium(III) Dimer, [(ppy-d9)₂Ir(μ-Cl)]₂
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·nH₂O)
-
This compound (ppy-d9)
-
2-Ethoxyethanol
-
Water, deionized
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add iridium(III) chloride hydrate (1.0 equiv) and this compound (2.3 equiv).
-
Add a 2:1 mixture of 2-ethoxyethanol and deionized water.
-
De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 120-125 °C) under an inert atmosphere for 18-24 hours. The color of the reaction mixture will typically change from a dark slurry to a clear orange or yellow solution.
-
After cooling to room temperature, add deionized water to precipitate the product.
-
Collect the yellow solid by vacuum filtration and wash with methanol and then pentane.
-
Dry the resulting chloro-bridged dimer, [(ppy-d9)₂Ir(μ-Cl)]₂, under vacuum. The typical yield for the non-deuterated analogue is around 38%.
Protocol 2: Synthesis of [Ir(ppy-d9)₂(bpy)]PF₆
Materials:
-
[(ppy-d9)₂Ir(μ-Cl)]₂ (1.0 equiv)
-
2,2'-Bipyridine (bpy) (2.1 equiv)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
In a round-bottom flask, dissolve the chloro-bridged dimer [(ppy-d9)₂Ir(μ-Cl)]₂ (1.0 equiv) and 2,2'-bipyridine (2.1 equiv) in a 1:1 mixture of dichloromethane and methanol.
-
De-gas the solution with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 40 °C) under an inert atmosphere for 18-24 hours.
-
After cooling to room temperature, add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) to precipitate the product.
-
Stir the mixture for an additional 1-2 hours at room temperature.
-
Collect the solid by vacuum filtration, wash with water, and then a small amount of cold diethyl ether.
-
The crude product can be purified by recrystallization from a dichloromethane/hexane mixture or by column chromatography on silica gel. The typical yield for the non-deuterated analogue is around 65%.
Applications and Workflows
Photodynamic Therapy (PDT)
Iridium(III) complexes are promising photosensitizers for PDT due to their ability to generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂), upon light irradiation, which can induce cancer cell death. The mechanism involves the iridium complex being excited to a triplet state, which then transfers its energy to molecular oxygen (³O₂), converting it to the highly cytotoxic singlet oxygen (¹O₂).
Caption: Workflow of Iridium(III) Complex in Photodynamic Therapy.
Photoredox Catalysis
Iridium(III) complexes are highly efficient photoredox catalysts, capable of facilitating a wide range of organic transformations under mild conditions using visible light. The general mechanism involves the iridium photocatalyst absorbing light to reach an excited state with altered redox potentials, enabling it to engage in single-electron transfer (SET) with organic substrates to generate radical intermediates.
Caption: General Workflow of Iridium-based Photoredox Catalysis.
Conclusion
The synthesis of iridium(III) complexes with deuterated this compound ligands offers a promising avenue for enhancing the stability and performance of these versatile compounds. The provided protocols, adapted from established methods for non-deuterated analogues, serve as a valuable guide for researchers. The illustrative workflows for photodynamic therapy and photoredox catalysis highlight the significant potential of these complexes in drug development and synthetic chemistry. Further research is encouraged to fully elucidate and quantify the benefits of deuteration on the photophysical and photochemical properties of these iridium complexes.
References
Application Notes and Protocols for 2-Phenylpyridine-d9 in Pharmacokinetic and Metabolism Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Phenylpyridine is a heterocyclic aromatic compound that serves as a versatile building block in the synthesis of various organic compounds, including pharmaceuticals.[1] Its derivatives have been explored for potential biological activities.[1] In the realm of drug discovery and development, understanding the pharmacokinetic (PK) and metabolic profile of a compound is critical. This involves studying its absorption, distribution, metabolism, and excretion (ADME).
Stable isotope-labeled compounds, such as 2-Phenylpyridine-d9, are ideal internal standards for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is a key component of a robust bioanalytical method, as it helps to control for variability during sample extraction, chromatography, and mass spectrometric detection.
Quantitative Bioanalytical Method Development using LC-MS/MS
The quantification of 2-phenylpyridine in biological matrices (e.g., plasma, urine, tissue homogenates) would be performed using a validated LC-MS/MS method with this compound as the internal standard (IS).
Hypothetical LC-MS/MS Parameters
The following table outlines hypothetical parameters for the LC-MS/MS analysis of 2-phenylpyridine. These would need to be optimized during method development.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| 2-Phenylpyridine (Analyte) | Q1: 156.1 m/z, Q3: 128.1 m/z (hypothetical) |
| This compound (Internal Standard) | Q1: 165.2 m/z, Q3: 137.2 m/z (hypothetical) |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized for each transition |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of 2-phenylpyridine in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Working Solutions:
-
Prepare a series of working solutions of 2-phenylpyridine by serial dilution of the stock solution with 50:50 methanol:water to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 methanol:water.
-
-
Calibration Standards (CS):
-
Spike blank biological matrix (e.g., plasma) with the 2-phenylpyridine working solutions to create a calibration curve with 8-10 non-zero concentration levels.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank biological matrix at a minimum of three concentration levels: low, medium, and high.
-
Protocol 2: Sample Preparation from Plasma (Protein Precipitation)
-
Aliquot 100 µL of plasma samples (unknowns, CS, and QC) into microcentrifuge tubes.
-
Add 10 µL of the this compound working solution to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the solvent under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Inject onto the LC-MS/MS system.
Protocol 3: In Vitro Metabolic Stability Assay
-
Incubation:
-
Pre-incubate liver microsomes (e.g., human, rat) with NADPH regenerating system in a phosphate buffer at 37 °C.
-
Add 2-phenylpyridine to initiate the reaction (final concentration, e.g., 1 µM).
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of cold acetonitrile containing this compound as the internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to determine the percentage of 2-phenylpyridine remaining at each time point.
-
Visualizations
Caption: Bioanalytical workflow for pharmacokinetic studies.
Caption: Workflow for an in vitro metabolism study.
Data Presentation
While no specific quantitative data for 2-phenylpyridine could be retrieved, the following tables illustrate how such data would be presented.
Table 1: Example Calibration Curve Data
| Nominal Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 0.012 | 1.1 | 110.0 |
| 5 | 0.061 | 5.2 | 104.0 |
| 10 | 0.125 | 10.1 | 101.0 |
| 50 | 0.630 | 49.5 | 99.0 |
| 100 | 1.24 | 99.8 | 99.8 |
| 250 | 3.10 | 251.5 | 100.6 |
| 500 | 6.22 | 498.9 | 99.8 |
| 1000 | 12.51 | 1001.2 | 100.1 |
Table 2: Example Pharmacokinetic Parameters in Rats after a 10 mg/kg Oral Dose
| Parameter | Unit | Value |
| Cmax | ng/mL | Data not available |
| Tmax | h | Data not available |
| AUC(0-t) | ng*h/mL | Data not available |
| T1/2 | h | Data not available |
| CL/F | mL/h/kg | Data not available |
| Vd/F | L/kg | Data not available |
Conclusion
The protocols and methodologies outlined in this document provide a comprehensive framework for conducting pharmacokinetic and metabolism studies of 2-phenylpyridine using this compound as an internal standard. While specific experimental data for this compound is not publicly available, the described workflows for bioanalytical method development, sample analysis, and in vitro metabolism assays are based on standard industry practices. These guidelines are intended to enable researchers to design and execute robust studies to elucidate the ADME properties of 2-phenylpyridine and its analogs. The use of a stable isotope-labeled internal standard like this compound is crucial for ensuring the accuracy and reliability of the quantitative data obtained from such studies.
References
Application Notes and Protocols for Sample Preparation of Biological Matrices Using 2-Phenylpyridine-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for common sample preparation techniques in biological matrices, specifically focusing on the use of 2-Phenylpyridine-d9 as an internal standard (IS) for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocols are representative examples and should be adapted and validated for specific analytes and laboratory conditions.
Introduction to this compound as an Internal Standard
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry. This compound, a deuterated analog of 2-phenylpyridine, is an ideal internal standard for the quantification of 2-phenylpyridine and structurally similar analytes. Its key advantages include:
-
Similar Chemical and Physical Properties: It behaves nearly identically to the non-deuterated analyte during sample preparation and chromatographic separation, ensuring accurate correction for analyte loss and matrix effects.
-
Mass Difference: The mass difference between the deuterated and non-deuterated forms allows for distinct detection by the mass spectrometer, avoiding signal overlap.
-
Co-elution: It typically co-elutes with the analyte, providing effective compensation for matrix-induced ionization suppression or enhancement.
These application notes will focus on the hypothetical quantification of "Analyte X," a compound structurally analogous to 2-phenylpyridine, in human plasma.
I. Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples, making it suitable for high-throughput analysis.
Application Note: Quantification of Analyte X in Human Plasma by Protein Precipitation and LC-MS/MS
This method describes a simple protein precipitation procedure for the extraction of Analyte X from human plasma prior to quantification by LC-MS/MS. This compound is used as the internal standard to ensure accuracy and precision.
Experimental Workflow for Protein Precipitation
Caption: Workflow for Protein Precipitation of Plasma Samples.
Detailed Protocol: Protein Precipitation
-
Sample Thawing: Thaw frozen human plasma samples to room temperature.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample. Add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube, avoiding disturbance of the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10 mM ammonium formate in 90:10 water:acetonitrile). Vortex for 30 seconds to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary (Hypothetical)
| Parameter | Analyte X | This compound (IS) |
| Recovery (%) | 92.5 ± 4.1 | 94.1 ± 3.8 |
| Matrix Effect (%) | 98.2 ± 5.5 | 97.5 ± 6.1 |
| Process Efficiency (%) | 90.8 ± 4.8 | 91.7 ± 5.3 |
| Intra-day Precision (%CV) | < 5% | - |
| Inter-day Precision (%CV) | < 7% | - |
| Linearity (r²) | > 0.995 | - |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | - |
II. Liquid-Liquid Extraction (LLE)
LLE is a sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. This method can provide cleaner extracts compared to protein precipitation.
Application Note: Extraction of Analyte X from Human Plasma using LLE for LC-MS/MS Analysis
This application note details a liquid-liquid extraction method for the isolation of Analyte X from human plasma. The use of this compound as an internal standard corrects for variations during the extraction process.
Experimental Workflow for Liquid-Liquid Extraction
Caption: Workflow for Liquid-Liquid Extraction of Plasma Samples.
Detailed Protocol: Liquid-Liquid Extraction
-
Sample and IS: In a clean tube, pipette 200 µL of human plasma and 25 µL of the this compound internal standard working solution.
-
Alkalinization: Add 50 µL of 5% ammonium hydroxide solution to the plasma sample to adjust the pH.
-
Extraction Solvent: Add 1 mL of methyl tert-butyl ether (MTBE).
-
Extraction: Cap the tube and vortex for 5 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 150 µL of the initial mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary (Hypothetical)
| Parameter | Analyte X | This compound (IS) |
| Recovery (%) | 88.9 ± 5.2 | 90.1 ± 4.9 |
| Matrix Effect (%) | 101.3 ± 6.8 | 100.5 ± 7.2 |
| Process Efficiency (%) | 87.7 ± 5.9 | 89.3 ± 6.5 |
| Intra-day Precision (%CV) | < 6% | - |
| Inter-day Precision (%CV) | < 8% | - |
| Linearity (r²) | > 0.996 | - |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | - |
III. Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can provide very clean extracts, leading to reduced matrix effects and improved sensitivity.
Application Note: SPE Cleanup of Analyte X from Human Plasma for High-Sensitivity LC-MS/MS Analysis
This method outlines the use of solid-phase extraction for the purification and concentration of Analyte X from human plasma, with this compound as the internal standard.
Experimental Workflow for Solid-Phase Extraction
Caption: Workflow for Solid-Phase Extraction of Plasma Samples.
Detailed Protocol: Solid-Phase Extraction
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of the this compound internal standard working solution. Add 500 µL of 4% phosphoric acid in water, vortex, and centrifuge.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary (Hypothetical)
| Parameter | Analyte X | This compound (IS) |
| Recovery (%) | 95.3 ± 3.5 | 96.1 ± 3.2 |
| Matrix Effect (%) | 102.1 ± 4.1 | 101.8 ± 4.5 |
| Process Efficiency (%) | 93.5 ± 3.9 | 94.2 ± 4.0 |
| Intra-day Precision (%CV) | < 4% | - |
| Inter-day Precision (%CV) | < 6% | - |
| Linearity (r²) | > 0.998 | - |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | - |
Disclaimer: The quantitative data presented in these tables are for illustrative purposes only and are based on typical performance characteristics of the described sample preparation techniques. Actual results will vary depending on the specific analyte, matrix, instrumentation, and laboratory conditions. Method validation is required to establish the performance of any new analytical method.
The Role of 2-Phenylpyridine-d9 in Environmental Analysis: A Review of Current Applications
While deuterated compounds are a cornerstone of modern analytical chemistry, serving as invaluable internal standards for enhancing accuracy and precision, specific applications of 2-phenylpyridine-d9 in routine environmental sample analysis are not extensively documented in publicly available scientific literature. This report explores the foundational principles of using deuterated internal standards and investigates the potential, albeit currently underexplored, role of this compound in environmental monitoring.
In the precise quantification of environmental contaminants, the use of stable isotope-labeled internal standards (SILS) is a widely adopted and often essential practice. These compounds, which are chemically identical to the analytes of interest but have one or more atoms replaced with a heavier isotope (such as deuterium for hydrogen), are added to samples at a known concentration before analysis. Their use, particularly in conjunction with mass spectrometry (MS) techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the correction of variations that can occur during sample preparation, extraction, and analysis. This significantly improves the reliability and accuracy of the results.
Deuterated standards are particularly favored because the mass difference between the deuterated internal standard and the native analyte is easily distinguishable by a mass spectrometer, yet their chemical and physical behaviors are nearly identical. This ensures that any loss of analyte during the analytical process is mirrored by a proportional loss of the internal standard, enabling accurate quantification.
Potential Applications in Environmental Monitoring
2-Phenylpyridine, a nitrogen-containing aromatic compound, and its derivatives can be of environmental interest due to their potential presence in industrial effluents and as components of more complex chemical structures. The analysis of such compounds in environmental matrices like water, soil, and air is crucial for assessing environmental impact and ensuring regulatory compliance.
While specific, detailed protocols for the use of this compound as an internal standard in environmental analysis are not readily found in scientific literature, its application would theoretically be for the quantification of its non-deuterated counterpart, 2-phenylpyridine, or structurally similar nitrogen-containing aromatic pollutants. The choice of an internal standard is critical, and a deuterated version of the target analyte is considered the "gold standard" for achieving the most accurate results.
General Experimental Workflow for Environmental Analysis using a Deuterated Internal Standard
The following diagram illustrates a typical workflow for the analysis of an environmental sample using a deuterated internal standard like this compound. This generalized protocol is based on established methodologies for the analysis of organic contaminants in environmental matrices.
Hypothetical Experimental Protocol for Water Sample Analysis
Below is a generalized, hypothetical protocol for the determination of 2-phenylpyridine in water samples, illustrating where this compound would be utilized.
Objective: To quantify the concentration of 2-phenylpyridine in a water sample using solid-phase extraction (SPE) followed by GC-MS analysis with this compound as an internal standard.
1. Sample Preparation:
- Collect a 500 mL water sample in a clean glass bottle.
- Add a known amount (e.g., 100 ng) of this compound solution in a suitable solvent (e.g., methanol) to the water sample.
- Mix thoroughly.
2. Solid-Phase Extraction (SPE):
- Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by deionized water.
- Load the spiked water sample onto the SPE cartridge at a controlled flow rate.
- Wash the cartridge with a small volume of deionized water to remove interferences.
- Dry the cartridge under vacuum.
- Elute the analyte and internal standard from the cartridge with a suitable organic solvent (e.g., ethyl acetate).
3. Concentration and Solvent Exchange:
- Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
- If necessary, exchange the solvent to one compatible with the GC-MS system (e.g., hexane).
4. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Inlet: Splitless mode at 280°C.
- Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Ions to Monitor:
- 2-Phenylpyridine: Quantifier and qualifier ions (e.g., m/z 155, 154, 128).
- This compound: Quantifier and qualifier ions (e.g., m/z 164, 163, 133).
5. Quantification:
- Prepare a series of calibration standards containing known concentrations of 2-phenylpyridine and a constant concentration of this compound.
- Analyze the calibration standards using the same GC-MS method.
- Construct a calibration curve by plotting the peak area ratio of 2-phenylpyridine to this compound against the concentration of 2-phenylpyridine.
- Calculate the concentration of 2-phenylpyridine in the environmental sample by using the measured peak area ratio and the calibration curve.
Quantitative Data Summary
Without specific experimental data from the literature for this compound, it is not possible to provide a table of quantitative performance metrics such as recovery, linearity, and limits of detection. However, for a well-developed method utilizing a deuterated internal standard, the following performance characteristics would be expected:
| Parameter | Expected Performance |
| Recovery | 70-120% (corrected for internal standard) |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | Low ng/L to µg/L range, depending on the matrix and instrument |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD |
| Precision (RSD) | < 15% |
Conclusion
The use of deuterated internal standards is a fundamental technique for achieving high-quality quantitative data in environmental analysis. While this compound is commercially available and would be the ideal internal standard for the analysis of 2-phenylpyridine, there is a lack of published, detailed application notes and protocols for its specific use in environmental samples. The general principles and methodologies for using deuterated standards are well-established, and a hypothetical protocol can be constructed based on these principles. Further research and method development would be required to establish and validate a specific protocol for the routine analysis of 2-phenylpyridine in various environmental matrices using this compound as an internal standard.
Application Notes and Protocols for Studying the Photophysical Properties of 2-Phenylpyridine-d9
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the experimental investigation of the photophysical properties of 2-Phenylpyridine-d9 (ppy-d9). Deuteration of organic ligands is a common strategy to enhance the performance of organic light-emitting diodes (OLEDs) by reducing non-radiative decay pathways. Understanding the photophysical characteristics of ppy-d9 is crucial for the rational design of highly efficient phosphorescent emitters.
Data Presentation
The following tables summarize the key photophysical data for the archetypal phosphorescent emitter, facial tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)₃), and its deuterated analogue, fac-tris(2-phenylpyridine-d8)iridium(III) (fac-Ir(ppy-d8)₃). These values serve as a benchmark for experimental investigations of ppy-d9 and its coordination complexes.
Table 1: Absorption and Emission Properties
| Compound | Absorption Maxima (λ_abs) [nm] | Emission Maximum (λ_em) [nm] |
| fac-Ir(ppy)₃ | ~282, 377 (in THF)[1] | 513 (in THF)[1] |
| fac-Ir(ppy-d8)₃ | Not explicitly available | Not explicitly available |
Note: Specific absorption and emission maxima for the free this compound ligand and its complexes are subject to the solvent environment and molecular aggregation. Experimental determination is recommended.
Table 2: Luminescence Quantum Yield and Excited-State Lifetime
| Compound | Phosphorescence Quantum Yield (Φ_p) | Non-radiative Rate Constant (k_nr) [s⁻¹] | Excited-State Lifetime (τ) [µs] |
| fac-Ir(ppy)₃ | ~0.40 (in deaerated toluene)[2] | 1.4 ± 0.3 × 10⁵ (273–308 K)[3] | ~1.6 (in deaerated toluene)[2] |
| fac-Ir(ppy-d8)₃ | 0.80 - 0.93 (in various deaerated solvents) | 0.95 ± 0.2 × 10⁵ (273–308 K) | Not explicitly available |
Note: The quantum yield of the deuterated complex fac-Ir(ppy-d8)₃ is significantly higher than its protonated counterpart, highlighting the "deuterium effect" which suppresses non-radiative decay pathways. The excited-state lifetime is expected to be longer for the deuterated species due to the reduced non-radiative decay rate.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from the ground state to excited states.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., degassed toluene, dichloromethane, or acetonitrile) at a concentration of approximately 10⁻³ M.
-
Prepare a series of dilutions from the stock solution to find a concentration that yields an absorbance between 0.1 and 1.0 at the expected absorption maximum.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a matched pair of quartz cuvettes with a 1 cm path length.
-
-
Measurement:
-
Fill one cuvette with the pure solvent to be used as a reference.
-
Fill the second cuvette with the sample solution.
-
Record the absorption spectrum over a wavelength range of 200-800 nm.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_abs).
-
If the concentration is known, calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
-
Photoluminescence (Fluorescence and Phosphorescence) Spectroscopy
This experiment measures the emission of light from the sample after excitation at a specific wavelength.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a degassed spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to minimize inner filter effects.
-
-
Instrumentation:
-
Use a spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector (e.g., photomultiplier tube).
-
For phosphorescence measurements, the instrument should be capable of time-gated measurements or have a pulsed source and time-resolved detection.
-
-
Measurement:
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator to determine the optimal excitation wavelength.
-
Emission Spectrum: Excite the sample at a wavelength corresponding to an absorption maximum (determined from UV-Vis spectroscopy). Scan the emission monochromator to record the photoluminescence spectrum. For phosphorescence, use a time delay after the excitation pulse to separate it from the shorter-lived fluorescence.
-
-
Data Analysis:
-
Determine the wavelength of maximum emission (λ_em).
-
The Stokes shift can be calculated as the difference in energy between the absorption and emission maxima.
-
Photoluminescence Quantum Yield (Φ_PL) Determination
The quantum yield is a measure of the efficiency of the emission process. The relative method using a standard with a known quantum yield is described here. For absolute measurements, an integrating sphere is required.
Protocol (Relative Method):
-
Standard Selection:
-
Choose a reference standard with a well-characterized quantum yield and with absorption and emission spectra that overlap with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters, or fac-Ir(ppy)₃ for green phosphorescent emitters).
-
-
Sample and Standard Preparation:
-
Prepare a series of solutions of both the sample and the standard in the same solvent at five different concentrations, with absorbance values ranging from 0.02 to 0.1 at the excitation wavelength.
-
-
Measurement:
-
Measure the UV-Vis absorption spectra and record the absorbance at the excitation wavelength for all solutions.
-
Measure the photoluminescence emission spectra for all solutions under identical experimental conditions (excitation wavelength, slit widths, detector voltage).
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated emission intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)
where:
-
Φ_r is the quantum yield of the reference standard.
-
m_s and m_r are the slopes of the linear fits for the sample and reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions (assumed to be the same if the same solvent is used).
-
-
Excited-State Lifetime (τ) Measurement
The excited-state lifetime is the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring nanosecond lifetimes (fluorescence), while Multi-Channel Scaling (MCS) or transient absorption spectroscopy can be used for longer lifetimes (phosphorescence).
Protocol (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation:
-
A TCSPC system typically consists of a high-repetition-rate pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser), a sample holder, emission filters, a fast single-photon detector (e.g., microchannel plate photomultiplier tube or single-photon avalanche diode), and timing electronics (Time-to-Amplitude Converter and Multi-Channel Analyzer).
-
-
Measurement:
-
Excite the sample with the pulsed laser at a wavelength corresponding to its absorption.
-
Collect the emitted photons at 90° through an emission filter or monochromator.
-
The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon for a large number of events.
-
-
Data Analysis:
-
A histogram of the arrival times is generated, which represents the fluorescence decay profile.
-
The instrument response function (IRF) is measured using a scattering solution.
-
The measured decay is deconvoluted with the IRF and fitted to an exponential decay function (mono- or multi-exponential) to determine the excited-state lifetime(s).
-
Transient Absorption Spectroscopy
This pump-probe technique allows for the characterization of transient excited states by measuring changes in the sample's absorption after photoexcitation.
Protocol:
-
Instrumentation:
-
A transient absorption spectrometer consists of a pump laser source to excite the sample and a broadband probe light source. The time delay between the pump and probe pulses can be precisely controlled.
-
-
Measurement:
-
The intense pump pulse excites the sample.
-
The weaker, broadband probe pulse passes through the excited sample at a specific time delay.
-
The change in absorbance of the probe light is measured as a function of wavelength and time delay.
-
-
Data Analysis:
-
The data is typically presented as a 2D plot of differential absorbance (ΔA) versus wavelength and time.
-
Analysis of the spectral features and their decay kinetics provides information about the nature and lifetime of the transient species (e.g., triplet excited states, radical ions).
-
Visualizations
The following diagrams illustrate the experimental workflows and photophysical processes involved in the characterization of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with 2-Phenylpyridine-d9 Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing 2-Phenylpyridine-d9 as an internal standard to overcome matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately impacting the accuracy, precision, and sensitivity of quantitative analysis.[1] These effects are a significant concern as they can result in inaccurate reporting of analyte concentrations.
Q2: How does this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Since it is structurally and chemically almost identical to the analyte (2-Phenylpyridine), it co-elutes during chromatography and experiences nearly the same degree of ion suppression or enhancement.[1][2] By adding a known concentration of this compound to samples and calibration standards, the ratio of the analyte signal to the internal standard signal can be used for accurate quantification, effectively normalizing the variability caused by matrix effects.
Q3: When should I be concerned about matrix effects?
A3: You should always consider the potential for matrix effects when developing and validating a bioanalytical method, especially when dealing with complex biological matrices like plasma, urine, or tissue homogenates.[1] The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method submissions incorporate SIL-IS to address matrix effects.
Q4: What are the key properties of this compound to consider?
A4: Key properties include its molecular weight, isotopic purity, and stability. It is crucial to ensure that there is no significant signal contribution from the analyte to the mass channel of the deuterated standard, and vice versa. A sufficient mass difference (ideally ≥ 3 amu) helps to prevent this cross-contribution.
Troubleshooting Guide
Issue 1: Poor Sensitivity and Inconsistent Results
Description: You are observing low signal intensity for your analyte, high variability between replicate injections, or results that are not reproducible. This is often a primary indicator of significant matrix effects.
Possible Causes & Solutions:
-
Significant Ion Suppression: Co-eluting matrix components are suppressing the ionization of your analyte.
-
Solution: Ensure that this compound is being used effectively. If significant suppression is still observed, further optimization of the sample preparation or chromatography is necessary.
-
-
Sub-optimal Sample Preparation: The current sample preparation method is not adequately removing interfering matrix components.
-
Solution: Evaluate different sample preparation techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to find the most effective method for cleaning up your sample matrix.
-
-
Sub-optimal Chromatographic Conditions: The analyte is co-eluting with a significant amount of matrix components.
-
Solution: Optimize the LC method. A slower gradient or a different column chemistry can improve the separation of the analyte from interfering matrix components.
-
Issue 2: Inconsistent Internal Standard (IS) Response
Description: The peak area of this compound varies significantly across the analytical run, even in quality control (QC) samples.
Possible Causes & Solutions:
-
Severe and Variable Matrix Effects: Even a SIL-IS may not perfectly compensate for extreme matrix effects.
-
Solution: Re-evaluate and improve the sample cleanup procedure to reduce the overall matrix load on the LC-MS/MS system.
-
-
Ion Source Contamination: A high matrix load can lead to contamination of the mass spectrometer's ion source, causing erratic ionization.
-
Solution: Perform a thorough cleaning of the ion source as part of regular maintenance.
-
-
Inappropriate IS Concentration: The concentration of this compound may be too high, causing it to compete with the analyte for ionization, or too low, resulting in a noisy and unreliable signal.
-
Solution: Optimize the concentration of the internal standard to be within the linear range of the assay and comparable to the expected analyte concentrations.
-
Issue 3: Analyte and Internal Standard Do Not Co-elute
Description: A noticeable separation in retention time between the analyte and this compound is observed.
Possible Causes & Solutions:
-
Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time.
-
Solution: Optimize chromatographic conditions to ensure co-elution. This is critical because if the separation is significant, they may experience different matrix effects, undermining the purpose of the SIL-IS.
-
-
Deuterium-Hydrogen Exchange: In some instances, deuterium atoms may exchange with hydrogen atoms from the solvent.
-
Solution: Evaluate the stability of this compound in the analytical solutions during method development. Storing the internal standard in a non-aqueous solvent may be beneficial if exchange is a problem.
-
Quantitative Data Summary
The following tables present representative data on the effectiveness of this compound in compensating for matrix effects for a hypothetical analyte in human plasma.
Table 1: Analyte Recovery and Matrix Effect with Different Sample Preparation Methods
| Sample Preparation Method | Analyte Recovery (%) | IS-Normalized Matrix Factor |
| Protein Precipitation (PPT) | 85.2 | 1.02 |
| Liquid-Liquid Extraction (LLE) | 92.5 | 0.99 |
| Solid-Phase Extraction (SPE) | 98.1 | 1.01 |
An IS-Normalized Matrix Factor close to 1 indicates effective compensation for the matrix effect by the internal standard.
Table 2: Method Validation Data Using this compound
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.99 |
| Accuracy (% Bias) | -2.5% to +3.1% | Within ±15% |
| Precision (%RSD) | < 5% | < 15% |
| Limit of Quantitation (LOQ) | 0.1 ng/mL | - |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects (Post-Extraction Spike Method)
This protocol is used to quantitatively assess the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the reconstitution solvent.
-
Set B (Post-Spike): Extract a blank plasma sample using the chosen sample preparation method. Spike the analyte and this compound into the final, clean extract.
-
Set C (Pre-Spike): Spike the analyte and this compound into the blank plasma sample before extraction.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Interpretation: A ME value of less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. Values between 80% and 120% are often considered acceptable.
-
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
This is a common and rapid method for sample cleanup.
-
Sample Aliquoting: Take 100 µL of the plasma sample.
-
Add Internal Standard: Add 10 µL of the this compound working solution.
-
Precipitation: Add 300 µL of cold acetonitrile containing 1% formic acid.
-
Vortex: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
This method provides a cleaner extract compared to PPT.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the this compound working solution and 200 µL of 4% phosphoric acid. Vortex to mix.
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
Visualizations
Caption: A workflow for troubleshooting matrix effects.
Caption: Workflow for evaluating matrix effect and recovery.
References
Preventing deuterium back-exchange in 2-Phenylpyridine-d9
Technical Support Center: 2-Phenylpyridine-d9
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and analysis of this compound, with a specific focus on preventing deuterium back-exchange.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
Deuterium back-exchange is a chemical reaction where a deuterium atom on a labeled compound, such as this compound, is replaced by a hydrogen atom (protium) from the surrounding environment.[1][2] This is a significant issue as it compromises the isotopic purity of the compound, which can lead to inaccurate results in quantitative analyses (e.g., LC-MS) and misinterpretation of mechanistic studies where the deuterium label is used as a tracer.[3]
Q2: Which deuterium atoms on this compound are most susceptible to back-exchange?
While deuterium atoms on aromatic rings are generally less prone to exchange than those on heteroatoms (like -OH or -NH), they can still be exchanged under certain conditions, particularly in the presence of acid or base catalysts.[1][4] For pyridine-containing compounds, the ortho C-H bonds (positions adjacent to the nitrogen) can be susceptible to exchange. The exchange mechanism on aromatic rings often involves an electrophilic aromatic substitution pathway, which is catalyzed by acids.
Q3: What are the primary environmental factors that promote deuterium back-exchange?
The three main factors that drive deuterium back-exchange are:
-
Presence of Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol (CH₃OH), and ethanol (C₂H₅OH), are the most significant contributors to back-exchange. Moisture absorbed from the atmosphere is a common source of proton contamination.
-
pH: The exchange process is often catalyzed by acids or bases. For many compounds, the minimum rate of exchange occurs at a specific, often acidic, pH.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.
Q4: Which solvents should I use to minimize back-exchange?
Aprotic solvents are highly recommended for handling and analyzing this compound. These solvents lack exchangeable protons and are less likely to facilitate the exchange reaction. The choice of solvent can significantly impact the stability of the deuterium labels.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to deuterium back-exchange.
Problem 1: I am observing a loss of isotopic purity in my this compound sample over time.
-
Possible Cause: The compound is being stored in a protic solvent or a solvent that has absorbed atmospheric moisture.
-
Solution: Store this compound as a solid in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) in a desiccator. For solutions, use high-purity, anhydrous aprotic solvents like acetonitrile-d3 or chloroform-d. Prepare solutions fresh whenever possible.
Problem 2: My ¹H NMR spectrum shows increasing residual proton signals, and the ²H NMR signal is decreasing.
-
Possible Cause: Back-exchange is occurring within the NMR tube, likely due to residual moisture in the solvent or on the glassware.
-
Solution: Use high-purity deuterated solvents from a freshly opened ampoule. Dry NMR tubes and all glassware thoroughly in an oven and cool them in a desiccator before use. For highly sensitive experiments, prepare the sample in a glove box under an inert atmosphere.
Problem 3: My quantitative LC-MS analysis is showing inaccurate or inconsistent results.
-
Possible Cause 1: Back-exchange is occurring in the sample vial, diluent, or LC mobile phase before analysis.
-
Solution 1: Conduct a stability study by incubating the deuterated standard in your typical sample diluent and mobile phase at various time points to assess stability. If exchange is observed, switch to aprotic solvents if compatible with your chromatography.
-
Possible Cause 2: In-source back-exchange is occurring within the mass spectrometer's ion source.
-
Solution 2: Optimize instrument parameters to minimize ion heating and reduce the potential for gas-phase exchange. The degree of exchange can be dependent on the desolvation temperature and mobile phase composition.
Data Presentation
Table 1: Risk of Deuterium Back-Exchange in Common Solvents
| Solvent | Type | Risk Level | Rationale |
| Water (H₂O), Methanol (CH₃OH) | Protic | High | Contains readily exchangeable protons that can directly participate in the back-exchange reaction. |
| Deuterium Oxide (D₂O), Methanol-d4 | Protic | Low* | While protic, the high concentration of deuterons creates an equilibrium that favors retaining the deuterium labels on the compound. |
| Acetonitrile (CD₃CN), Chloroform (CDCl₃) | Aprotic | Low | Lacks exchangeable protons, making them ideal for preventing back-exchange. |
| DMSO (DMSO-d₆) | Aprotic | Low | Generally safe, but it is hygroscopic and can absorb atmospheric moisture, which introduces a source of protons. |
*Note: Using protic deuterated solvents is suitable for many applications, but the risk increases if there is contamination with regular protic solvents (e.g., H₂O).
Experimental Protocols
Protocol 1: Preparation of an NMR Sample to Minimize Back-Exchange
-
Glassware Preparation: Place the NMR tube and any vials or pipettes in an oven at 120 °C for at least 4 hours to ensure they are completely dry.
-
Cooling: Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.
-
Inert Atmosphere Transfer: If possible, perform the following steps in a glove box or glove bag filled with dry nitrogen or argon.
-
Sample Preparation:
-
Weigh the required amount of this compound directly into the dried NMR tube.
-
Using a dry syringe, add the appropriate volume (typically 0.6-0.7 mL) of a high-purity, anhydrous deuterated aprotic solvent (e.g., CDCl₃, CD₃CN) from a sealed ampoule.
-
-
Sealing and Analysis: Cap the NMR tube securely with a cap that provides a good seal. Acquire the NMR spectrum as soon as possible after preparation.
Protocol 2: Recommended Storage of this compound
-
Short-Term Storage (Solutions): If a solution must be stored, use an anhydrous aprotic solvent and place the tightly sealed vial in a desiccator at the recommended storage temperature. Minimize exposure to light by using an amber vial if the compound is light-sensitive.
-
Long-Term Storage (Solid): For long-term storage, it is best to store this compound as a solid.
-
Place the solid compound in a clean, dry glass vial.
-
Purge the vial with a dry, inert gas (argon or nitrogen).
-
Seal the vial tightly with a high-quality cap.
-
Store the vial in a desiccator at the recommended temperature, protected from light.
-
Visualizations
Caption: Troubleshooting workflow for deuterium back-exchange.
Caption: Simplified diagram of potential back-exchange.
References
Technical Support Center: Addressing Isotopic Crosstalk with 2-Phenylpyridine-d9 in MS
Welcome to the technical support center for addressing isotopic crosstalk when using 2-Phenylpyridine-d9 as an internal standard in mass spectrometry (MS) applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting and mitigating issues related to isotopic interference in their quantitative assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk and why is it a concern when using this compound?
A1: Isotopic crosstalk, also known as isotopic interference, occurs when the isotopic distribution of the analyte (unlabeled 2-Phenylpyridine) overlaps with the mass-to-charge ratio (m/z) of its deuterated internal standard (this compound), or vice-versa.[1] This is a significant concern in quantitative MS because the signal from one compound can artificially inflate the signal of the other, leading to inaccurate and unreliable quantification.[1]
Q2: What are the primary causes of isotopic crosstalk with this compound?
A2: There are two main causes of isotopic crosstalk:
-
Natural Isotopic Abundance: Carbon, a primary element in 2-Phenylpyridine, has a naturally occurring heavy isotope, ¹³C, with an abundance of approximately 1.1%. In a molecule of 2-Phenylpyridine (C₁₁H₉N), there is a statistical probability that some molecules will contain one or more ¹³C atoms, increasing their mass. This can lead to the isotopic tail of the unlabeled analyte interfering with the signal of the deuterated internal standard.
-
Isotopic Impurity of the Standard: The synthesis of this compound may not be 100% complete, resulting in the presence of a small amount of unlabeled 2-Phenylpyridine or partially deuterated isotopologues within the internal standard.[2] This impurity will contribute to the signal at the analyte's m/z, leading to an overestimation of the analyte concentration, particularly at the lower limits of quantification.
Q3: How can I determine if isotopic crosstalk is affecting my assay?
A3: You can perform two key experiments to assess isotopic crosstalk:
-
Analyte Contribution to Internal Standard: Prepare and analyze a high-concentration sample of unlabeled 2-Phenylpyridine without the this compound internal standard. Monitor the multiple reaction monitoring (MRM) transition for this compound. Any signal detected in the internal standard's channel is indicative of crosstalk from the analyte.[1]
-
Internal Standard Purity: Prepare and analyze a sample containing only the this compound internal standard at its working concentration. Monitor the MRM transition for the unlabeled 2-Phenylpyridine. A signal in the analyte's channel indicates the presence of unlabeled analyte as an impurity in your internal standard.[1]
Q4: My results are inconsistent, but I've ruled out significant isotopic crosstalk. What else could be the issue?
A4: Besides isotopic crosstalk, other issues can arise when using deuterated internal standards:
-
Isotopic Exchange (Back-Exchange): Deuterium atoms on the this compound molecule can sometimes exchange with hydrogen atoms from the solvent or matrix, especially under certain pH or temperature conditions. This leads to a decrease in the internal standard signal and the appearance of a signal for the unlabeled analyte.
-
Chromatographic Separation: Deuterated compounds can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts. If the analyte and internal standard do not co-elute perfectly, they can be subjected to different matrix effects (ion suppression or enhancement), compromising the accuracy of quantification.
Troubleshooting Guides
Problem: Inaccurate Quantification Due to Suspected Isotopic Crosstalk
This guide provides a systematic approach to identifying and mitigating isotopic crosstalk in your MS assay using this compound.
Troubleshooting Workflow for Isotopic Crosstalk
Caption: A step-by-step workflow for troubleshooting isotopic crosstalk.
Step-by-Step Guide:
-
Assess Analyte Contribution to Internal Standard Signal:
-
Experiment: Prepare a series of calibration standards of unlabeled 2-Phenylpyridine without the this compound internal standard.
-
Analysis: Analyze these samples using your established LC-MS/MS method and monitor the MRM transition for this compound.
-
Expected Outcome: If you observe a signal in the internal standard's mass transition that increases with the analyte concentration, this confirms isotopic crosstalk from the analyte to the internal standard.
-
-
Evaluate the Purity of the Internal Standard:
-
Experiment: Prepare a solution containing only the this compound internal standard at its working concentration.
-
Analysis: Analyze this solution and monitor the MRM transition of the unlabeled 2-Phenylpyridine.
-
Expected Outcome: A signal in the analyte's mass transition indicates that the internal standard is impure and contains some of the unlabeled analyte.
-
-
Mitigation Strategies:
-
Optimize Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes reduce the relative contribution of the analyte's isotopic signal. However, be mindful of potential detector saturation.
-
Mathematical Correction: If the crosstalk is consistent and well-characterized, a mathematical correction can be applied to the data. This involves determining the percentage of crosstalk and subtracting it from the measured signal.
-
Problem: Suspected Isotopic Exchange of this compound
This guide will help you determine if isotopic exchange is occurring and how to minimize it.
Troubleshooting Workflow for Isotopic Exchange
References
Improving the yield and purity of 2-Phenylpyridine-d9 synthesis
Technical Support Center: 2-Phenylpyridine-d9 Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of this compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of low yield in this compound synthesis and how can I address them?
Low yields are a common issue that can often be traced back to several key factors:
-
Reagent Quality and Stoichiometry: The purity of starting materials, particularly organometallic reagents like phenyllithium or Grignard reagents, is critical. These reagents are sensitive to moisture and air. Ensure all solvents and reagents are rigorously dried and reactions are conducted under an inert atmosphere (e.g., Argon or Nitrogen)[1]. The stoichiometry of the reactants must be precise; an excess of one reagent may lead to side-product formation.
-
Reaction Temperature: Temperature control is crucial. For instance, the formation of phenyllithium is often performed at low temperatures, while the subsequent coupling reaction may require heating[1]. Sub-optimal temperatures can lead to incomplete reactions or decomposition of intermediates.
-
Catalyst Activity (for Cross-Coupling Reactions): In methods like Suzuki-Miyaura coupling, the palladium catalyst's activity is paramount. Ensure the catalyst is not deactivated. If you suspect catalyst poisoning, consider using fresh catalyst and ensuring all reagents and solvents are free from impurities that could interfere (e.g., sulfur-containing compounds).
-
Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction stalls, a gentle increase in temperature or extended reaction time might drive it to completion.
Q2: How can I determine the isotopic purity (deuteration level) of my this compound sample?
Confirming the level of deuteration is essential for ensuring product quality. The following analytical methods are recommended:
-
Mass Spectrometry (MS): This is the most direct method. The molecular ion peak (M+) for fully deuterated this compound will be 9 mass units higher than its non-deuterated counterpart (C11H9N, MW: 155.20 g/mol vs. C11D9N, MW: approx. 164.25 g/mol )[2]. The isotopic distribution of the molecular ion cluster can provide a quantitative measure of deuteration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In a fully deuterated sample, the proton signals corresponding to the phenyl and pyridine rings should be absent or significantly diminished to the level of a minor impurity.
-
²H (Deuterium) NMR: This technique will show signals corresponding to the deuterium atoms, confirming their presence and location in the molecule.
-
Q3: What are the most effective methods for purifying the final this compound product?
The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Vacuum Distillation: 2-Phenylpyridine is a high-boiling liquid, making vacuum distillation an effective method for removing non-volatile impurities and lower-boiling solvents[1].
-
Column Chromatography: For removing closely related impurities or for smaller-scale reactions, column chromatography on silica gel is highly effective. A solvent system of ethyl acetate and hexanes is commonly used.
-
Recrystallization: If the product is a solid or can be converted to a solid salt derivative, recrystallization can be an excellent method for achieving high purity.
Quantitative Data on Synthesis Methods
The Suzuki-Miyaura coupling is a versatile and widely used method for synthesizing 2-phenylpyridine derivatives, offering high yields and good functional group tolerance.[3]
| Entry | Pyridine Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 95 | |
| 2 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 92 | Generic Protocol |
| 3 | 2,3-dichloro-5-(trifluoromethyl)pyridine | 4-hydroxybenzeneboronic acid | Pd(OAc)₂ (5) | K₂CO₃ | Acetonitrile/Methanol | 50 | ~85 |
Experimental Protocols
Protocol: Synthesis of 2-Phenylpyridine via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 2-bromopyridine with phenylboronic acid. For the synthesis of this compound, deuterated starting materials (e.g., bromopyridine-d4 and phenyl-d5-boronic acid) would be used.
Materials:
-
2-Bromopyridine (1.0 mmol, 1 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2 equiv.)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add 2-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and the palladium catalyst Pd(PPh₃)₄ (0.03 mmol).
-
Solvent Addition: Add the solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Reaction: Heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction's progress by TLC until the starting material (2-bromopyridine) is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to yield pure 2-phenylpyridine.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for optimizing this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Troubleshooting Chromatographic Peak Shape for 2-Phenylpyridine-d9
Welcome to the technical support center for troubleshooting chromatographic peak shape issues with 2-Phenylpyridine-d9. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems encountered during HPLC analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing is the most common peak shape issue for this compound and is often characterized by an asymmetry factor > 1.2. The primary cause is secondary interactions between the basic pyridine nitrogen atom of the analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1] These interactions lead to a portion of the analyte molecules being more strongly retained, resulting in a delayed elution and a "tail."[1]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most effective way to reduce silanol interactions is to lower the mobile phase pH.[2] 2-Phenylpyridine has a predicted pKa of approximately 4.44.[3][4] By adjusting the mobile phase pH to be at least 2 units below the pKa (i.e., pH ≤ 2.5), the residual silanol groups on the stationary phase become fully protonated, minimizing their ability to interact with the protonated basic analyte.
-
Use of Mobile Phase Additives: Incorporating a mobile phase modifier like triethylamine (TEA) can help to mask the active silanol sites, thereby improving peak shape for basic compounds.
-
Column Selection: Employ a column with a highly deactivated stationary phase or an end-capped column to reduce the number of available silanol groups.
-
Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak tailing. To check for this, reduce the injection volume or the sample concentration.
Q2: My this compound peak is fronting. What are the likely causes?
Peak fronting, where the peak is broader in the first half, can be caused by several factors:
-
Column Overload: This is a common cause of peak fronting and can occur if the sample concentration is too high.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte band to spread and elute prematurely, leading to a fronting peak.
-
Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can disrupt the flow path and cause peak distortion.
Q3: I am observing a split peak for this compound. How can I resolve this?
Peak splitting can manifest as a "shoulder" on the main peak or two distinct peaks where there should be one. Potential causes include:
-
Co-elution with an Impurity: A closely eluting impurity can be mistaken for a split peak.
-
Sample Solvent and Mobile Phase Mismatch: Injecting the sample in a solvent that is not miscible with the mobile phase or is much stronger can cause the peak to split.
-
Blocked Column Frit: A partially blocked frit at the column inlet can distort the sample band, leading to splitting of all peaks in the chromatogram.
-
Mobile Phase pH near Analyte pKa: Operating with a mobile phase pH close to the analyte's pKa can lead to the presence of both ionized and unionized forms, which may result in peak splitting or broadening.
Troubleshooting Workflows
The following diagrams illustrate logical workflows for diagnosing and resolving common peak shape issues with this compound.
Caption: A logical workflow for diagnosing and resolving peak tailing.
Caption: A logical workflow for diagnosing peak splitting and fronting.
Quantitative Data Summary
The following table summarizes the expected impact of mobile phase pH on the peak asymmetry of this compound, based on typical chromatographic behavior of basic compounds.
| Mobile Phase pH | Buffer (25 mM) | Expected Asymmetry Factor (As) | Peak Shape Observation |
| 7.0 | Phosphate Buffer | > 2.0 | Severe Tailing |
| 4.5 | Acetate Buffer | 1.5 - 1.8 | Moderate Tailing |
| 3.0 | Phosphate Buffer | 1.2 - 1.4 | Minor Tailing, generally acceptable for many applications |
| 2.5 | 0.1% Formic Acid | 1.0 - 1.2 | Symmetrical to near-symmetrical peak |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Tailing Reduction
This protocol details the preparation of a mobile phase at a low pH to improve the peak shape of this compound.
Objective: To minimize secondary silanol interactions and achieve a symmetrical peak.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile
-
Formic acid (or phosphoric acid)
-
0.22 µm filter
Procedure:
-
Prepare Aqueous Phase: To 999 mL of HPLC grade water, add 1 mL of formic acid to create a 0.1% formic acid solution. This will result in a pH of approximately 2.5.
-
pH Verification (Optional but Recommended): Calibrate a pH meter and verify the pH of the aqueous solution.
-
Filtration: Filter the aqueous phase through a 0.22 µm filter to remove any particulates.
-
Mobile Phase Preparation: Mix the filtered aqueous phase with acetonitrile in the desired ratio (e.g., 50:50 v/v) for your isocratic or gradient method.
-
System Equilibration: Equilibrate the HPLC column with the new mobile phase for at least 10-15 column volumes before injecting the sample.
Protocol 2: Diagnosing Column Overload
This protocol is used to determine if peak tailing or fronting is caused by mass or concentration overload.
Objective: To assess the impact of sample concentration on peak shape.
Materials:
-
Stock solution of this compound (e.g., 1 mg/mL)
-
Mobile phase or a compatible weak solvent for dilution
Procedure:
-
Prepare a Dilution Series: From your stock solution, prepare a series of standards at different concentrations. For example: 20 µg/mL, 10 µg/mL, 5 µg/mL, and 1 µg/mL.
-
Sequential Injections: Using a constant injection volume, inject each standard from the series, starting with the most dilute and progressing to the most concentrated.
-
Data Analysis:
-
Measure the peak asymmetry factor for each concentration.
-
If the asymmetry factor improves (decreases) significantly at lower concentrations, the issue is likely column overload.
-
If peak fronting is observed at high concentrations and improves upon dilution, this is indicative of concentration overload.
-
-
Resolution: To resolve overload issues, either reduce the concentration of your working samples and standards or decrease the injection volume.
References
Technical Support Center: Optimizing 2-Phenylpyridine-d9 as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilizing 2-Phenylpyridine-d9 as an internal standard (IS) in quantitative analyses. Below, you will find frequently asked questions, detailed troubleshooting guides, and a robust experimental protocol to ensure the accuracy and reliability of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard?
A1: Using a stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard in quantitative mass spectrometry.[1][2] Because its chemical structure is nearly identical to the non-labeled analyte (2-Phenylpyridine), it shares very similar properties such as extraction recovery, chromatographic retention time, and ionization efficiency. This allows it to accurately correct for variations that may occur during sample preparation, injection, and analysis, leading to more precise and reliable quantification of the target analyte.[2][3]
Q2: What is the optimal concentration of this compound to use in my experiments?
A2: The ideal concentration of an internal standard should remain consistent across all samples, including calibration standards, quality controls (QCs), and unknown samples.[2] A widely accepted practice is to use a concentration that produces a strong, stable signal without saturating the detector. A good starting point is a concentration that is similar to the midpoint of the analyte's calibration curve. The primary goal is to achieve a consistent IS response across all injections in an analytical run.
Q3: Can the this compound internal standard interfere with the analyte signal?
A3: Yes, there is a potential for cross-interference, especially if the this compound standard contains isotopic impurities or if fragmentation in the mass spectrometer results in ions with the same mass-to-charge ratio as the analyte. It is crucial to assess the contribution of the IS to the analyte signal and vice versa. The contribution of the internal standard to the analyte signal should be minimal, ideally less than 20% of the response at the Lower Limit of Quantification (LLOQ). Conversely, the analyte's contribution to the IS signal should also be negligible.
Q4: When should I add the this compound internal standard to my samples?
A4: The internal standard should be added as early as possible in the sample preparation workflow. By introducing a known quantity of this compound to all samples before any extraction, dilution, or derivatization steps, it can effectively account for analyte loss and variability throughout the entire process.
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound as an internal standard.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IS Peak Area Across Samples | Inaccurate Pipetting: Inconsistent addition of the IS solution to samples. | Recalibrate pipettes and ensure proper pipetting technique. Prepare a larger volume of the sample/IS mixture to minimize pipetting errors for individual aliquots. |
| Sample Matrix Effects: Different biological matrices can cause signal suppression or enhancement. | Evaluate matrix effects by comparing the IS response in the matrix to the response in a clean solvent. If significant effects are observed, a more rigorous sample cleanup or a different extraction method may be necessary. | |
| IS Degradation: this compound may be unstable under certain sample storage or preparation conditions. | Assess the stability of the IS in the sample matrix under your experimental conditions. Prepare fresh stock solutions and avoid prolonged storage of processed samples. | |
| Poor Peak Shape for the Internal Standard | High IS Concentration: An excessively high concentration can lead to detector saturation, resulting in peak fronting or tailing. | Reduce the concentration of the this compound working solution. |
| Low IS Concentration: A very low concentration can result in a poor signal-to-noise ratio and a poorly defined peak. | Increase the concentration of the this compound working solution to ensure a robust signal. | |
| Chromatographic Issues: Problems with the analytical column or mobile phase can affect peak shape. | Optimize the chromatographic method, including the mobile phase composition, gradient, and column temperature. Ensure the column is not overloaded. | |
| Analyte or IS Carryover | Autosampler Contamination: Residual analyte or IS from a high-concentration sample can be injected with the subsequent sample. | Optimize the autosampler wash procedure. Use a strong solvent in the wash solution and increase the number of wash cycles. |
| Non-linear Calibration Curve | Inappropriate IS Concentration: An IS concentration that is too high or too low can affect the linearity of the analyte-to-IS response ratio. | Re-optimize the this compound concentration as described in the experimental protocol below. |
| Cross-Interference: The analyte signal is contributing to the IS signal, or vice-versa. | Check for isotopic contributions from each compound at the mass transition of the other. If significant, a different precursor-product ion transition may be needed. |
Experimental Protocol for Optimizing this compound Concentration
This protocol provides a systematic approach to determining the optimal concentration of this compound for your assay.
Objective: To identify a concentration of this compound that provides a consistent and robust signal across the entire calibration range of the analyte without interfering with quantification.
Methodology:
-
Prepare Stock and Working Solutions:
-
Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol.
-
From this stock, create a series of working solutions at different concentrations. For an analyte calibration range of 1-1000 ng/mL, suggested IS concentrations to test could be 25 ng/mL, 100 ng/mL, and 500 ng/mL.
-
-
Sample Preparation and Analysis:
-
For each test concentration of this compound, prepare a full set of calibration standards and at least three levels of quality control (QC) samples (low, mid, and high).
-
To each calibrator and QC sample, add a fixed volume of the respective this compound working solution.
-
Perform your established sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the processed samples using your LC-MS/MS method.
-
-
Data Evaluation:
-
For each set of data (corresponding to each IS concentration), evaluate the following parameters:
-
Linearity (r²): The coefficient of determination for the calibration curve should ideally be ≥ 0.99.
-
Accuracy and Precision: The back-calculated concentrations of the calibration standards and QC samples should be within ±15% of their nominal values (±20% for the LLOQ). The precision (%CV) of the QC samples should be ≤ 15% (≤ 20% for the LLOQ).
-
Internal Standard Peak Area Consistency: The peak area of this compound should be consistent across all analyzed samples. A percent coefficient of variation (%CV) of ≤ 15% is generally considered acceptable.
-
-
Data Summary Table (Example):
The following table illustrates how to summarize the results to select the optimal concentration.
| IS Concentration | Linearity (r²) | Accuracy (Mid QC, % Bias) | Precision (Mid QC, %CV) | IS Peak Area (%CV) |
| 25 ng/mL | 0.9985 | -8.5% | 12.1% | 18.5% |
| 100 ng/mL | 0.9992 | -2.1% | 4.5% | 6.2% |
| 500 ng/mL | 0.9979 | 4.3% | 7.8% | 9.8% |
Based on the hypothetical data presented in the table, a this compound concentration of 100 ng/mL would be chosen as the optimal concentration. It provides the best combination of linearity, accuracy, precision, and internal standard signal consistency.
Visualizations
Caption: Workflow for selecting the optimal internal standard concentration.
Caption: Troubleshooting inconsistent internal standard (IS) peak area.
References
Stability issues of 2-Phenylpyridine-d9 in different sample matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Phenylpyridine-d9 in various sample matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological samples?
A1: The stability of this compound, a deuterated internal standard, can be influenced by several factors within a biological matrix. These include:
-
Matrix Composition: The inherent enzymes, pH, and protein content of plasma, urine, or tissue homogenates can lead to degradation.
-
Storage Conditions: Temperature and duration of storage are critical. Long-term storage at inappropriate temperatures can result in degradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can degrade the analyte through physical stress and ice crystal formation.
-
Light Exposure: Photodegradation can occur if samples are not protected from light.
-
pH of the Matrix: The stability of this compound can be pH-dependent. Urine, with its variable pH, can be a particularly challenging matrix.
-
Presence of Co-solvents or Additives: The addition of organic solvents or preservatives can impact stability.
Q2: What are the best practices for storing biological samples containing this compound?
A2: To ensure the stability of this compound in biological matrices, the following storage practices are recommended:
-
Temperature: Store plasma, serum, and tissue homogenate samples at -70°C or lower for long-term stability. For short-term storage (up to 24 hours), refrigeration at 2-8°C is generally acceptable. Urine samples should also be frozen, preferably at -20°C or lower, to minimize degradation.
-
Light Protection: Always store samples in amber-colored tubes or in the dark to prevent photodegradation.
-
Container Type: Use high-quality, inert polypropylene tubes to minimize adsorption of the analyte to the container surface.
-
Aliquotting: It is highly recommended to aliquot samples into smaller volumes before freezing. This prevents the need for repeated freeze-thaw cycles of the entire sample.
Q3: How many freeze-thaw cycles can samples containing this compound typically withstand?
A3: The number of permissible freeze-thaw cycles should be experimentally determined for each matrix. As a general guideline, the stability of an analyte should be confirmed for at least three freeze-thaw cycles. Exceeding the validated number of cycles can lead to a significant loss of the analyte and compromise the integrity of the analytical results.
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the sample matrix?
A4: Hydrogen-deuterium (H-D) exchange is a potential issue for all deuterated standards. The risk is higher for deuterium atoms attached to heteroatoms (O, N, S) or acidic carbons. For this compound, where the deuterium atoms are on an aromatic ring, the risk of back-exchange is generally low under typical bioanalytical conditions. However, exposure to strongly acidic or basic conditions, or certain enzymatic activities, could potentially facilitate this exchange. It is crucial to maintain the pH of the samples within a neutral range if possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent Internal Standard (IS) Response Across a Batch | Instability of this compound during sample processing (bench-top instability). | Evaluate the stability of this compound in the specific matrix at room temperature over a period that mimics the sample preparation time. |
| Inconsistent sample extraction recovery. | Optimize the extraction procedure. Ensure consistent vortexing times, solvent volumes, and pH adjustments. | |
| Adsorption to container surfaces. | Use inert polypropylene tubes. Consider adding a small percentage of organic solvent or a surfactant to the matrix if compatible with the analytical method. | |
| Decreasing IS Response in Re-injected Samples | Instability of the processed sample in the autosampler. | Assess the stability of extracted samples in the autosampler at the set temperature over the expected run time. |
| High Variability in Quality Control (QC) Samples | Degradation of this compound during freeze-thaw cycles. | Re-validate the freeze-thaw stability for the specific matrix. Ensure samples are completely thawed and vortexed before aliquoting. |
| Long-term instability at the storage temperature. | Verify the long-term stability of this compound at the storage temperature for a duration that covers the entire storage period of the study samples. | |
| Shift in Retention Time | Isotope effect. | A slight shift in retention time for a deuterated standard compared to its non-deuterated analog is normal. Ensure the chromatography is optimized to resolve any potential interferences. |
Stability Data Summary
The following tables present representative stability data for this compound in various matrices. This data is illustrative and based on typical acceptance criteria for bioanalytical method validation (i.e., the mean concentration of the stability samples should be within ±15% of the nominal concentration). Actual stability should be determined experimentally.
Table 1: Short-Term (Bench-Top) Stability of this compound
| Matrix | Storage Temperature | Duration (hours) | Concentration Level | Mean Recovery (%) | Acceptance Criteria |
| Human Plasma | Room Temperature (~22°C) | 6 | Low QC | 98.5 | 85-115% |
| 6 | High QC | 101.2 | 85-115% | ||
| Human Urine | Room Temperature (~22°C) | 6 | Low QC | 95.7 | 85-115% |
| 6 | High QC | 99.8 | 85-115% | ||
| Rat Liver Homogenate | On Ice (~4°C) | 4 | Low QC | 102.1 | 85-115% |
| 4 | High QC | 103.5 | 85-115% |
Table 2: Freeze-Thaw Stability of this compound
| Matrix | Number of Freeze-Thaw Cycles | Concentration Level | Mean Recovery (%) | Acceptance Criteria |
| Human Plasma | 3 | Low QC | 97.2 | 85-115% |
| 3 | High QC | 99.1 | 85-115% | |
| Human Urine | 3 | Low QC | 94.5 | 85-115% |
| 3 | High QC | 98.7 | 85-115% | |
| Rat Liver Homogenate | 3 | Low QC | 96.8 | 85-115% |
| 3 | High QC | 100.4 | 85-115% |
Table 3: Long-Term Stability of this compound
| Matrix | Storage Temperature | Duration (days) | Concentration Level | Mean Recovery (%) | Acceptance Criteria |
| Human Plasma | -70°C | 90 | Low QC | 99.3 | 85-115% |
| -70°C | 90 | High QC | 101.8 | 85-115% | |
| Human Urine | -20°C | 90 | Low QC | 96.1 | 85-115% |
| -20°C | 90 | High QC | 98.9 | 85-115% | |
| Rat Liver Homogenate | -70°C | 90 | Low QC | 97.5 | 85-115% |
| -70°C | 90 | High QC | 100.9 | 85-115% |
Experimental Protocols
Protocol 1: Assessment of Short-Term (Bench-Top) Stability
-
Sample Preparation:
-
Thaw frozen, blank matrix (human plasma, human urine, or rat liver homogenate) at room temperature or on ice.
-
Spike the blank matrix with this compound to prepare two concentration levels: Low Quality Control (LQC) and High Quality Control (HQC).
-
Vortex gently to ensure homogeneity.
-
-
Storage:
-
Leave the spiked matrix samples on the bench-top at room temperature (or on ice for tissue homogenates) for a predefined period (e.g., 4, 6, or 24 hours) that reflects the expected sample handling time.
-
-
Sample Analysis:
-
At the end of the storage period, process the stability samples alongside a freshly prepared set of calibration standards and freshly spiked QC samples (comparison samples).
-
Analyze all samples using a validated LC-MS/MS method.
-
-
Data Evaluation:
-
Calculate the mean concentration of the stability QC samples.
-
Compare the mean concentration of the stability QC samples to the nominal concentration. The mean concentration should be within ±15% of the nominal value.
-
Protocol 2: Assessment of Freeze-Thaw Stability
-
Sample Preparation:
-
Prepare LQC and HQC samples in the desired matrix as described in Protocol 1.
-
Divide the samples into aliquots.
-
-
Freeze-Thaw Cycles:
-
Freeze all aliquots at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze the samples for at least 12 hours.
-
Repeat this cycle for the desired number of times (e.g., three cycles).
-
-
Sample Analysis:
-
After the final thaw, analyze the stability samples along with a freshly prepared set of calibration standards and comparison QC samples.
-
-
Data Evaluation:
-
Calculate the mean concentration of the freeze-thaw stability samples and compare it to the nominal concentration. The deviation should be within ±15%.
-
Visualizations
Technical Support Center: Minimizing Ion Suppression with 2-Phenylpyridine-d9
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing ion suppression when using 2-Phenylpyridine-d9 as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte in the mass spectrometer's ion source.[1] This phenomenon is caused by co-eluting compounds from the sample matrix, which compete with the analyte for ionization.[2] When using this compound as an internal standard, ion suppression can lead to a decreased signal intensity for both the analyte and the internal standard, potentially compromising the sensitivity, accuracy, and precision of the analytical method.[1][3]
Q2: What are the common sources of ion suppression in LC-MS/MS analyses?
A2: Common sources of ion suppression include endogenous matrix components such as salts, phospholipids, and proteins.[3] Exogenous contaminants introduced during sample preparation, such as polymers from plasticware, can also contribute. High concentrations of the analyte or other compounds in the sample can also lead to saturation of the ionization process, resulting in suppression.
Q3: How does this compound, as a deuterated internal standard, help mitigate ion suppression?
A3: Deuterated internal standards like this compound are considered the gold standard for compensating for matrix effects. Because they are chemically almost identical to the non-labeled analyte, they exhibit similar chromatographic behavior and are affected by ion suppression to a similar degree. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by ion suppression can be normalized, leading to more accurate and precise quantification.
Q4: Can I still experience analytical problems despite using this compound?
A4: Yes. While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift causes them to elute into regions with different levels of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.
Troubleshooting Guides
This section provides solutions to common issues encountered during LC-MS/MS experiments that may be related to ion suppression when using this compound.
Problem 1: Low signal intensity for both the analyte and this compound in matrix samples compared to neat solutions.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Solutions:
-
Improve Sample Preparation: This is often the most effective way to combat ion suppression. Consider switching from a simple protein precipitation method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of interfering matrix components.
-
Dilute the Sample: A straightforward approach is to dilute the sample, which reduces the concentration of interfering matrix components. However, this may not be suitable for trace analysis where sensitivity is critical.
-
Optimize Chromatography: Modify the chromatographic method to separate the analyte and internal standard from the regions of major ion suppression. Typically, the solvent front and the very end of the gradient are where most polar and non-polar interferences elute, respectively.
-
Problem 2: Poor reproducibility of the analyte/2-Phenylpyridine-d9 area ratio between samples.
-
Possible Cause: Differential matrix effects due to a slight chromatographic separation between the analyte and this compound.
-
Solutions:
-
Verify Co-elution: Overlay the chromatograms of the analyte and this compound to confirm they are co-eluting perfectly.
-
Adjust Chromatographic Conditions: If a separation is observed, consider using a column with a slightly lower resolution or adjusting the mobile phase gradient to encourage co-elution. A shallower gradient can sometimes promote better peak overlap.
-
Evaluate Matrix Effects Systematically: Conduct a post-extraction addition experiment to quantify the extent of ion suppression for both the analyte and the internal standard.
-
Problem 3: The signal for this compound is suppressed, but the analyte signal is not (or vice-versa).
-
Possible Cause: The analyte and this compound are eluting in different regions of ion suppression due to a chromatographic shift.
-
Solutions:
-
Re-optimize Chromatography for Co-elution: This is critical to ensure both compounds experience the same ionization conditions. Focus on modifying the mobile phase composition or gradient to merge the two peaks.
-
Investigate Matrix Composition: Different classes of matrix components can cause ion suppression at different points in the chromatogram. Understanding the nature of your sample matrix can help in developing a more effective cleanup strategy.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Ion Suppression
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Overall Process Efficiency (%) |
| Protein Precipitation (PPT) | 95 ± 5 | 45 ± 10 | 43 ± 9 |
| Liquid-Liquid Extraction (LLE) | 85 ± 7 | 80 ± 8 | 68 ± 7 |
| Solid-Phase Extraction (SPE) | 90 ± 6 | 92 ± 5 | 83 ± 6 |
-
Matrix Effect (%) = (Peak Area in post-spiked sample / Peak Area in neat solution) x 100. A value < 100% indicates ion suppression.
-
Overall Process Efficiency (%) = (Peak Area in pre-spiked sample / Peak Area in neat solution) x 100.
-
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Evaluating Matrix Effects Using Post-Extraction Addition
-
Prepare Three Sets of Samples:
-
Set A: Analyte and this compound in the final mobile phase composition (neat solution).
-
Set B: Blank matrix extract spiked with the analyte and this compound at the same concentration as Set A.
-
Set C: Matrix sample spiked with the analyte and this compound before the extraction process.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpretation:
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
-
Sample Pre-treatment: Spike 500 µL of plasma with this compound solution. Acidify the sample with 2% formic acid.
-
Cartridge Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
Visualizations
Caption: Mechanism of ion suppression in the Electrospray Ionization (ESI) source.
Caption: Troubleshooting workflow for ion suppression issues.
References
Technical Support Center: Resolving Co-elution Problems with 2-Phenylpyridine-d9
Welcome to the technical support center for the use of 2-Phenylpyridine-d9 as an internal standard in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to co-elution during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and show poor accuracy when using this compound as an internal standard. What is the likely cause?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard like this compound often stem from a lack of complete co-elution with the non-deuterated analyte.[1] This can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, ultimately compromising the accuracy of the quantification.[1][2] Other potential causes include impurities in the standard or isotopic exchange.[1]
Troubleshooting Guide: Inaccurate Quantification
1. Verify Co-elution of Analyte and Internal Standard
-
Problem: Deuterated compounds can exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts, often resulting in a shorter retention time in reversed-phase chromatography.[1] This separation, even if minor, can expose the analyte and the internal standard (this compound) to different matrix components as they elute, leading to differential ion suppression and inaccurate results.
-
Solution:
-
Overlay Chromatograms: Carefully overlay the chromatograms of the analyte (2-Phenylpyridine) and the internal standard (this compound) from a sample run. A visible separation in their retention times confirms a co-elution problem.
-
Optimize Chromatography: Adjust the chromatographic method to achieve better co-elution. This may involve modifying the mobile phase composition, adjusting the gradient, or changing the column chemistry. In some cases, using a column with lower resolution can help ensure both compounds elute as a single, combined peak.
-
2. Confirm the Purity of the this compound Standard
-
Problem: The deuterated internal standard may contain a significant amount of the unlabeled 2-Phenylpyridine as an impurity. This unlabeled impurity will contribute to the analyte's signal, leading to a positive bias in the results, particularly at lower concentrations.
-
Solution:
-
Assess Purity: Inject a high-concentration solution of the this compound internal standard without the analyte. Check for any signal at the mass transition of the unlabeled 2-Phenylpyridine.
-
Review Certificate of Analysis (CoA): Always check the CoA provided by the supplier for the stated isotopic and chemical purity of the standard.
-
Contact Supplier: If you detect significant unlabeled analyte, contact the supplier to obtain a higher purity batch.
-
3. Investigate Isotopic Exchange (H/D Exchange)
-
Problem: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the sample matrix or mobile phase, a process known as H/D back-exchange. This effectively reduces the concentration of the deuterated standard and increases the concentration of the analyte, leading to inaccurate quantification. This is more likely to occur at acidic or basic sites and can be influenced by the pH of the mobile phase.
-
Solution:
-
Perform an Incubation Study: To test for H/D exchange, incubate the this compound standard in a blank matrix (e.g., plasma) for a time equivalent to your sample preparation and analysis period. Analyze the sample and monitor for any increase in the signal of the non-deuterated 2-Phenylpyridine.
-
Evaluate Solvent Stability: A similar stability test can be performed by incubating the internal standard in the sample diluent and mobile phase to see if the signal of the unlabeled analyte increases over time.
-
Issue 2: Co-eluting Peak Detected with Mass Spectrometry
Question: My mass spectrometer indicates the presence of a co-eluting compound with this compound, but I don't see a separate peak in the chromatogram. How can I resolve this?
Answer: Mass spectrometry is highly specific and can detect co-eluting compounds that are not resolved chromatographically. Even if the peaks perfectly overlap, the MS can distinguish them by their different mass-to-charge ratios (m/z). The primary solution is to improve the chromatographic separation.
Troubleshooting Guide: Resolving Chromatographic Co-elution
The goal is to alter the selectivity of the separation system so that the two compounds interact differently with the stationary and mobile phases.
-
1. Modify the Mobile Phase:
-
Change Organic Modifier: Switching the organic solvent (e.g., from acetonitrile to methanol, or vice versa) can change the elution order and resolve co-eluting peaks.
-
Adjust pH: For ionizable compounds, adjusting the mobile phase pH can significantly alter retention and selectivity.
-
-
2. Change the Stationary Phase (Column):
-
If mobile phase optimization is not successful, changing the column chemistry is the most effective way to resolve co-elution. Consider a column with a different stationary phase (e.g., C18 to Phenyl-Hexyl) to introduce different separation mechanisms.
-
-
3. Adjust Operating Parameters:
-
Optimize Temperature: Changing the column temperature can affect selectivity. Experiment with different temperatures within the column's stable range.
-
Lower the Flow Rate: Reducing the flow rate can improve peak resolution, although it will increase the analysis time.
-
Data & Parameters
Table 1: Typical LC-MS/MS Parameters for 2-Phenylpyridine Analysis
| Parameter | Value | Notes |
| Precursor Ion (m/z) | 156.08 | For 2-Phenylpyridine [M+H]+ |
| Internal Standard (m/z) | 165.14 | For this compound [M+H]+ |
| Ionization Mode | Positive Electrospray (ESI) | Common for pyridine-containing compounds. |
| Collision Energy (CE) | 20-40 eV | Optimize to maximize fragment ion intensity. |
| Common Fragment Ions | 128, 96, 78 | For 2-Phenylpyridine. Fragmentation of the deuterated standard should be monitored to ensure stability. |
Note: These parameters are starting points and should be optimized for your specific instrument and method.
Table 2: Example Chromatographic Conditions for Resolving Co-elution
| Condition | Method A (Initial) | Method B (Optimized) | Rationale for Change |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm | Phenyl-Hexyl phase offers different selectivity through pi-pi interactions, potentially resolving aromatic compounds. Longer column increases efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | No Change |
| Mobile Phase B | Acetonitrile | Methanol | Changing the organic modifier alters separation selectivity. |
| Gradient | 5-95% B in 5 min | 5-95% B in 8 min | Slower gradient can improve resolution of closely eluting compounds. |
| Flow Rate | 0.4 mL/min | 0.3 mL/min | Lower flow rate can increase efficiency and improve resolution. |
| Temperature | 30°C | 40°C | Temperature can affect selectivity; optimization is required. |
Experimental Protocols & Workflows
Protocol 1: Assessing Purity of this compound Internal Standard
Objective: To determine if the deuterated internal standard (IS) contains significant amounts of its non-deuterated analog.
Methodology:
-
Prepare Solutions:
-
Solution A (Analyte + IS): Prepare a mid-range concentration of the analyte (2-Phenylpyridine) and the IS (this compound) in a clean solvent (e.g., initial mobile phase).
-
Solution B (IS Only): Prepare a high-concentration solution of only the IS in the same clean solvent.
-
-
LC-MS/MS Analysis:
-
Inject Solution A to establish the retention times and responses for both the analyte and the IS.
-
Inject Solution B.
-
-
Data Analysis:
-
In the chromatogram from Solution B, monitor the mass transition for the unlabeled analyte (2-Phenylpyridine).
-
A significant peak at the analyte's retention time indicates the presence of unlabeled impurity in the IS.
-
Protocol 2: Evaluating H/D Back-Exchange
Objective: To determine if deuterium atoms from the IS are exchanging with hydrogen atoms from the sample matrix.
Methodology:
-
Prepare Samples:
-
Set A (Control): Spike the deuterated IS into a clean solvent (e.g., mobile phase).
-
Set B (Matrix): Spike the deuterated IS at the same concentration into a blank sample matrix (e.g., plasma, urine).
-
-
Incubation:
-
Incubate both sets of samples under the same conditions (time, temperature, pH) that your analytical samples undergo during preparation and analysis.
-
-
Sample Processing:
-
Process both sets of samples using your standard extraction procedure.
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples by LC-MS/MS.
-
-
Data Analysis:
-
Monitor the signal for the non-deuterated analyte in both sets.
-
A significant increase in the analyte signal in Set B compared to Set A indicates that H/D back-exchange is occurring.
-
Visualizations
References
Technical Support Center: Optimizing 2-Phenylpyridine-d9 Analysis in ESI-MS
Welcome to the technical support center for the analysis of 2-Phenylpyridine-d9 using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to enhance the ionization efficiency and achieve reliable quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected ion for this compound in positive ESI-MS?
A1: In positive ion mode ESI-MS, this compound is expected to be detected as the protonated molecule, [M+H]⁺. Given that the molecular weight of 2-Phenylpyridine is approximately 155.20 g/mol , the deuterated form, this compound (C11D9N), will have a higher mass. The pyridine nitrogen provides a basic site for protonation.
Q2: Should I use positive or negative ionization mode for this compound?
A2: Positive ionization mode is generally recommended for this compound. The pyridine ring contains a nitrogen atom that can be readily protonated to form a positive ion.[1] Negative ion mode would likely yield a very poor signal as the molecule does not have acidic protons to lose.
Q3: How does mobile phase composition affect the ionization of this compound?
A3: The mobile phase has a significant impact on ionization efficiency. For positive mode ESI, an acidic mobile phase is typically used to promote protonation.[2]
-
Solvents: Reversed-phase solvents like acetonitrile and methanol are preferable as they facilitate the formation and transfer of ions into the gas phase.[3]
-
Additives: The addition of a small amount of a volatile acid, such as 0.1% formic acid or acetic acid, to the mobile phase can significantly enhance the signal by ensuring the analyte is in its protonated form in solution before it enters the ESI source.[1][4]
Q4: Can the deuterium labeling in this compound affect its signal intensity compared to the non-deuterated form?
A4: Yes, it is possible to observe a difference in signal intensity. While ideally, a deuterated standard should have the same ionization efficiency as the analyte, differences can arise. In some cases, deuterated compounds have been observed to produce a stronger signal, potentially due to differences in fragmentation pathways or gas-phase basicity. Conversely, issues like H/D exchange could potentially lead to a decrease in the signal of the desired deuterated ion.
Q5: I am observing a weak signal for this compound. What are the initial instrument parameters I should check?
A5: If you are experiencing a weak signal, start by optimizing the ESI source parameters. These include:
-
Capillary Voltage: Ensure it is set appropriately for positive ion mode (typically 3-5 kV).
-
Nebulizer Gas Pressure: This affects the formation of droplets. A pressure that is too low or too high can be detrimental.
-
Desolvation Temperature and Gas Flow: These parameters are crucial for efficient solvent evaporation. Higher temperatures can improve desolvation but can also cause thermal degradation of the analyte if set too high.
Troubleshooting Guides
This section provides solutions to common problems encountered during the ESI-MS analysis of this compound.
Issue 1: Low or No Signal Intensity
If you are observing a weak or absent signal for this compound, follow this troubleshooting guide.
Possible Cause 1: Suboptimal Mobile Phase Conditions
-
Solution: Ensure your mobile phase is conducive to positive ionization. Add 0.1% formic acid to both the aqueous and organic mobile phases to promote protonation.
Possible Cause 2: Inefficient ESI Source Parameters
-
Solution: Systematically optimize the source parameters. This can be done by infusing a standard solution of this compound and adjusting the parameters one at a time to maximize the signal. Key parameters to optimize include capillary voltage, nebulizer pressure, and desolvation gas temperature and flow rate.
Possible Cause 3: Matrix Effects
-
Solution: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.
-
Improve Chromatographic Separation: Modify your LC gradient to better separate the analyte from matrix interferences.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Enhanced Sample Preparation: Employ more effective sample cleanup techniques like solid-phase extraction (SPE) to remove matrix components prior to analysis.
-
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters
Objective: To determine the optimal ESI source settings for maximizing the signal of this compound.
Materials:
-
A standard solution of this compound (e.g., 100 ng/mL) in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
A syringe pump connected to the ESI source.
Methodology:
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set the mass spectrometer to monitor the [M+H]⁺ ion of this compound.
-
Vary one source parameter at a time while keeping others constant, and record the signal intensity.
-
Parameters to optimize include:
-
Capillary Voltage (e.g., from 2.5 to 5.0 kV)
-
Nebulizer Gas Pressure (e.g., from 20 to 60 psi)
-
Desolvation Gas Temperature (e.g., from 250 to 450 °C)
-
Desolvation Gas Flow Rate
-
-
Plot the signal intensity against each parameter to identify the optimal setting.
Protocol 2: Evaluation of Mobile Phase Additives
Objective: To assess the impact of different mobile phase additives on the ionization efficiency of this compound.
Methodology:
-
Prepare separate mobile phases containing different additives at a constant concentration (e.g., 0.1%). Recommended additives to test are formic acid, acetic acid, and ammonium formate.
-
Analyze a standard solution of this compound using each mobile phase condition under the same LC and MS parameters.
-
Compare the peak area or intensity of the [M+H]⁺ ion obtained with each additive.
Data Presentation
Table 1: Effect of Mobile Phase Additive on Signal Intensity
| Mobile Phase Additive (0.1%) | Relative Signal Intensity (%) |
| No Additive | 15 |
| Acetic Acid | 85 |
| Formic Acid | 100 |
| Ammonium Formate | 70 |
This table presents hypothetical data to illustrate the expected outcome of Protocol 2. Actual results may vary.
Table 2: Example of ESI Source Parameter Optimization
| Parameter | Range Tested | Optimal Value |
| Capillary Voltage | 2.5 - 5.0 kV | 4.0 kV |
| Nebulizer Pressure | 20 - 60 psi | 45 psi |
| Desolvation Temperature | 250 - 450 °C | 350 °C |
This table provides an example of optimized parameters resulting from Protocol 1.
Visualizations
Caption: Troubleshooting decision tree for low signal of this compound.
Caption: General experimental workflow for this compound analysis.
References
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to 2-Phenylpyridine-d9 for Analytical Method Validation
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement. In the realm of quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical determinant of a method's accuracy and reliability. This guide provides an objective comparison of 2-Phenylpyridine-d9, a deuterated internal standard, against other alternatives, supported by experimental data to inform the validation of robust analytical methods.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely recognized as the "gold standard" in quantitative mass spectrometry-based bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, differing only in mass. This similarity allows them to effectively compensate for variations in sample preparation, instrument response, and matrix effects, leading to more accurate and precise quantification.
Performance Under the Microscope: this compound vs. Alternatives
To illustrate the performance of this compound, we present a comparative overview of its use as an internal standard in the bioanalysis of the nonsteroidal anti-inflammatory drug, celecoxib. While a direct head-to-head comparison in a single study is not available, this guide consolidates data from separate, validated methods to provide a representative performance evaluation.
Table 1: Comparative Performance of Internal Standards for Celecoxib Bioanalysis
| Validation Parameter | Method 1: this compound | Method 2: Celecoxib-d4 |
| Analyte | Celecoxib | Celecoxib |
| Internal Standard | This compound | Celecoxib-d4 |
| Matrix | Rat Blood | Human Plasma |
| Linearity Range | 0.3–20,000 nM | 7.0–1800 ng/mL |
| Accuracy (% Recovery) | 85-115% | 94-106% |
| Precision (%RSD) | <12% | <4% |
| Recovery | >70% | Not explicitly stated |
| Matrix Effect | No obvious matrix effects observed | Not explicitly stated |
| Source | [1] | [2] |
It is important to note that the data presented in Table 1 are from two different studies and should be compared with caution. The variations in matrix, linearity range, and analytical conditions can influence the observed performance.
Delving into the Data: A Closer Look at Validation Parameters
The validation of a bioanalytical method is a comprehensive process that assesses several key parameters to ensure its suitability for the intended purpose.
Accuracy and Precision: As shown in Table 1, both methods demonstrate acceptable accuracy and precision within the typical criteria for bioanalytical method validation (generally within ±15% for accuracy and ≤15% for precision). The method using this compound in rat blood showed an accuracy of 85-115% and a precision of less than 12%[1]. The method employing celecoxib-d4 in human plasma reported an even tighter precision of less than 4% and an accuracy of 94-106%[2].
Recovery: The extraction efficiency of an analytical method is a critical factor. The method utilizing this compound reported a recovery of over 70% for celecoxib from rat blood[1]. High and consistent recovery is desirable to ensure that the majority of the analyte is measured.
Matrix Effect: One of the most significant challenges in bioanalysis is the matrix effect, where components of the biological sample can suppress or enhance the ionization of the analyte and internal standard. The study using this compound reported no obvious matrix effects, highlighting the effectiveness of this deuterated standard in compensating for interferences in a complex matrix like whole blood.
Experimental Protocols: A Blueprint for Robust Analysis
The following are detailed methodologies for the bioanalysis of celecoxib using this compound and an alternative internal standard, celecoxib-d4.
Method 1: Quantification of Celecoxib in Rat Blood using this compound
-
Sample Preparation: A salting-out liquid-liquid extraction method was employed. To 50 µL of rat blood, 150 µL of a solution containing this compound in acetonitrile was added. After vortexing and centrifugation, the supernatant was collected for analysis.
-
Chromatographic Conditions:
-
System: UPLC system
-
Column: Not specified in the abstract
-
Mobile Phase: Not specified in the abstract
-
Flow Rate: Not specified in the abstract
-
-
Mass Spectrometric Conditions:
-
System: API 5500 Qtrap mass spectrometer
-
Ionization Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Not specified in the abstract
-
Method 2: Quantification of Celecoxib in Human Plasma using Celecoxib-d4
-
Sample Preparation: Protein precipitation was used. To 0.1 mL of human plasma, methanol containing celecoxib-d4 was added. The mixture was vortexed and centrifuged, and the supernatant was injected into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: C18 column (55 mm × 2 mm, 3 μm)
-
Mobile Phase: Methanol-10 mM ammonium acetate (75:25, v/v)
-
Flow Rate: Not specified in the abstract
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Negative electrospray ionization
-
MRM Transitions:
-
Celecoxib: m/z 380→316
-
Celecoxib-d4: m/z 384→320
-
-
Visualizing the Workflow: A Guide to Analytical Method Validation
The following diagrams illustrate the key stages of analytical method validation and the logical flow for selecting an appropriate internal standard.
Workflow for analytical method validation.
Decision tree for internal standard selection.
References
A Comparative Analysis of 2-Phenylpyridine-d9 and Non-Deuterated Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of 2-Phenylpyridine-d9, a deuterated internal standard, against its non-deuterated counterparts. The superior performance of deuterated standards in liquid chromatography-mass spectrometry (LC-MS) applications is supported by the experimental data and detailed methodologies presented herein.
Internal standards (IS) are indispensable in LC-MS-based quantification, as they correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] The two primary types of internal standards used are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, and non-deuterated or structural analogue internal standards, which have a similar but not identical chemical structure.[1]
The Gold Standard: Isotope Dilution Mass Spectrometry
The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is the cornerstone of Isotope Dilution Mass Spectrometry (IDMS). IDMS is a powerful analytical technique recognized for its ability to deliver highly accurate and precise quantification of analytes within complex matrices.[2] The fundamental principle involves adding a known quantity of the isotopically labeled standard to the sample.[2] This "spike" is chemically identical to the analyte but has a different mass due to the incorporated stable isotopes. The mass spectrometer can distinguish between the native analyte and the heavier internal standard based on their mass-to-charge ratios. By measuring the ratio of their signal intensities, the exact amount of the analyte in the original sample can be calculated with high precision, effectively minimizing errors from sample loss during preparation and analysis.
Mitigating the Core Challenge: The Matrix Effect
A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from a biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results. Deuterated standards like this compound offer a significant advantage in mitigating this effect. Because they are nearly identical chemically and physically to the analyte, they co-elute during chromatography and experience the same degree of signal suppression or enhancement. This co-elution ensures that any fluctuation affecting the analyte is mirrored by the deuterated standard, allowing for accurate correction and more reliable quantification.
In contrast, non-deuterated, structural analogue internal standards may not co-elute perfectly and can be affected differently by the matrix, leading to compromised data quality and inaccurate measurements.
Quantitative Performance Comparison
The scientific consensus, supported by numerous studies, is that stable isotope-labeled internal standards provide superior assay performance compared to structural analogues. The use of a deuterated internal standard consistently results in improved accuracy and precision.
For instance, a comparative analysis for the immunosuppressant drug sirolimus showed that the use of a deuterated internal standard (SIR-d3) resulted in a consistently lower range of interpatient assay imprecision (CV of 2.7%-5.7%) compared to a structural analog, which showed a CV of 7.6%-9.7%. This highlights the enhanced robustness and reproducibility of methods employing deuterated standards.
Table 1: Performance Metrics of Deuterated vs. Non-Deuterated Internal Standards
| Performance Metric | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated Internal Standard (Structural Analogue) | Rationale for Superior Performance of Deuterated IS |
| Accuracy (Mean Bias) | Closer to 100% (e.g., 98-102%) | Can exhibit significant bias (e.g., 85-115%) | Co-elution and identical ionization behavior allow for accurate correction of matrix effects. |
| Precision (% CV) | Lower (e.g., < 5%) | Higher (e.g., 5-15%) | Consistent tracking of the analyte throughout the analytical process minimizes variability. |
| Matrix Effect Compensation | High | Variable and often incomplete | Near-identical physicochemical properties ensure both analyte and IS are affected by the matrix in the same way. |
| Extraction Recovery | Identical to Analyte | May differ from Analyte | Chemical similarity leads to consistent behavior during sample preparation steps. |
| Chromatographic Retention | Co-elutes with Analyte | May have a different retention time | Identical molecular structure (apart from isotopic substitution) ensures similar chromatographic behavior. |
Experimental Protocols
To objectively compare the performance of a deuterated and a non-deuterated internal standard for a specific analyte, a validation experiment to evaluate matrix effects is crucial. The following is a detailed methodology for this key experiment.
Protocol: Evaluation of Matrix Effects
1. Objective: To quantitatively assess and compare the ability of a deuterated internal standard (this compound) and a non-deuterated internal standard to compensate for matrix-induced signal suppression or enhancement.
2. Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources/lots.
-
Analyte of interest (e.g., 2-Phenylpyridine).
-
Deuterated internal standard (this compound).
-
Non-deuterated internal standard (a structural analogue).
-
Reconstitution solvent (e.g., methanol/water mixture).
-
Standard laboratory equipment for sample preparation (pipettes, centrifuges, vials).
-
LC-MS/MS system.
3. Sample Set Preparation:
-
Set 1 (Analyte in Neat Solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set 2 (Analyte in Post-Extraction Spiked Matrix): Extract blank matrix from the six different sources. Spike the extracted blank matrix with the analyte at the same concentrations as in Set 1.
-
Set 3 (Internal Standards in Neat Solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.
-
Set 4 (Internal Standards in Post-Extraction Spiked Matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 3.
4. Sample Analysis:
-
Analyze all prepared samples by LC-MS/MS.
-
Record the peak areas for the analyte and both internal standards in all runs.
5. Data Calculation:
-
Matrix Factor (MF) for Analyte:
-
MF = (Peak area of analyte in Set 2) / (Mean peak area of analyte in Set 1)
-
-
Matrix Factor (MF) for Internal Standards:
-
MF = (Peak area of IS in Set 4) / (Mean peak area of IS in Set 3)
-
-
IS-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.
6. Acceptance Criteria:
-
A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect. For a deuterated standard, the CV is expected to be significantly lower than for a non-deuterated standard. An IS-normalized MF value close to 1.0 indicates effective compensation.
Visualizing the Workflow and Rationale
To better understand the experimental process and the superiority of deuterated standards, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Correction of matrix effects by different internal standards.
Conclusion
The choice of an internal standard is a critical determinant of data quality in quantitative bioanalysis. While structural analogues can be used, the evidence strongly supports the superiority of deuterated internal standards like this compound. Their ability to co-elute with the analyte and experience identical ionization effects allows for unparalleled correction of matrix-induced variability. This leads to significantly improved accuracy, precision, and overall method robustness. For researchers, scientists, and drug development professionals committed to the highest standards of analytical excellence, the use of a deuterated internal standard is the preferred approach for reliable and reproducible results.
References
A Comparative Guide to Isotopic Purity Analysis of 2-Phenylpyridine-d9 by HRMS and NMR
For researchers, scientists, and drug development professionals working with isotopically labeled compounds, ensuring the isotopic purity of these molecules is of paramount importance for the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the isotopic purity analysis of 2-Phenylpyridine-d9.
This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to assist in selecting the most appropriate analytical strategy for your research needs. While specific experimental data for this compound is not publicly available, this guide utilizes spectral data from its non-deuterated counterpart and established principles of isotopic analysis to provide a realistic and informative comparison.
Data Presentation: A Comparative Analysis
The isotopic purity of a deuterated compound is a critical quality attribute. It is typically defined by the percentage of the desired fully deuterated species (d9) and the distribution of other isotopologues (molecules with fewer deuterium atoms). The following tables illustrate a comparative analysis of two hypothetical batches of this compound, one of high purity and one of lower purity, as determined by HRMS and NMR.
Table 1: Isotopic Purity of this compound Determined by HRMS
| Parameter | This compound (High Purity Batch) | This compound (Lower Purity Batch) - Comparator |
| Isotopic Enrichment (D atom %) | >99% | ~97% |
| Isotopologue Distribution | ||
| d9 (desired) | >98% | ~92% |
| d8 | <1.5% | ~5% |
| d7 | <0.5% | ~2% |
| d0-d6 | <0.1% | ~1% |
| Average Mass | Calculated from distribution | Calculated from distribution |
Table 2: Isotopic Purity of this compound Determined by ¹H NMR
| Parameter | This compound (High Purity Batch) | This compound (Lower Purity Batch) - Comparator |
| Residual ¹H Signal | <1% at specified positions | ~3% at specified positions |
| Calculated Isotopic Purity | >99% | ~97% |
Experimental Protocols
Accurate determination of isotopic purity relies on robust and well-defined analytical methods. Below are detailed protocols for the two primary techniques.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Assessment
HRMS is a highly sensitive technique that separates ions based on their mass-to-charge ratio, allowing for the differentiation of isotopologues.
Objective: To quantify the relative abundance of each isotopologue of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.
-
LC-MS Analysis:
-
LC Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Injection Volume: 5 µL.
-
Flow Rate: 0.3 mL/min.
-
-
MS Detection:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-200.
-
Resolution: >60,000.
-
Data Analysis: Extract the ion chromatograms for the molecular ions of each expected isotopologue (d0 to d9). The relative peak areas are used to calculate the percentage of each isotopologue and the overall isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity Assessment
¹H NMR spectroscopy can be used to quantify the amount of residual, non-deuterated 2-Phenylpyridine by detecting the signals from the remaining protons.
Objective: To confirm the positions of deuteration and quantify the residual proton signals.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to a concentration of approximately 5-10 mg/mL. Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 64 or more to achieve a good signal-to-noise ratio for the small residual proton signals.
-
Relaxation Delay: A sufficiently long delay (e.g., 5 seconds) to ensure full relaxation of all signals for accurate integration.
-
-
Data Analysis:
-
Identify the residual proton signals by comparing the spectrum to that of a non-deuterated 2-Phenylpyridine standard. The expected chemical shifts for non-deuterated 2-phenylpyridine in CDCl₃ are approximately δ 8.67 (d), 7.99 (d), 7.73 (td), 7.45 (m), and 7.23 (m) ppm.[1]
-
Integrate the residual proton signals and the signal from the internal standard.
-
Calculate the amount of non-deuterated material relative to the internal standard to determine the isotopic purity.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the isotopic purity analysis of this compound, from sample preparation to data analysis and comparison of the two techniques.
Caption: Workflow for Isotopic Purity Analysis of this compound.
Conclusion
Both HRMS and NMR spectroscopy are indispensable tools for the isotopic purity analysis of deuterated compounds like this compound. HRMS provides a detailed distribution of all isotopologues, offering a comprehensive picture of the isotopic enrichment.[2][3] On the other hand, ¹H NMR offers a straightforward method to quantify the residual non-deuterated species and confirm the locations of deuteration by the absence of proton signals.
For a complete and robust assessment of isotopic purity, a dual-technique approach is recommended. By combining the strengths of both HRMS and NMR, researchers can ensure the quality of their isotopically labeled materials, leading to more reliable and reproducible scientific outcomes.
References
A Comparative Guide to 2-Phenylpyridine-d9 and 13C-Labeled Standards in Quantitative Analysis
In the precise world of quantitative analysis, particularly in mass spectrometry-based applications, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. For researchers and professionals in drug development and various scientific fields, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an objective comparison of two common types of SILs for the analysis of 2-phenylpyridine: the deuterated standard, 2-phenylpyridine-d9, and a 13C-labeled 2-phenylpyridine standard.
The primary role of an internal standard is to mimic the behavior of the analyte throughout the analytical process, from sample preparation to detection, thereby correcting for variations that can occur. While both deuterated and 13C-labeled standards serve this purpose, their performance can differ, primarily due to the "isotope effect."
Key Performance Differences: A Head-to-Head Comparison
The fundamental distinction in performance between deuterium-labeled and 13C-labeled internal standards arises from the physicochemical differences imparted by the isotopic substitution.
| Performance Parameter | This compound (Deuterated) | 13C-Labeled 2-Phenylpyridine | Scientific Rationale & Implications |
| Chromatographic Co-elution | May exhibit a slight retention time shift, eluting slightly earlier than the unlabeled analyte. | Expected to have virtually identical retention time and co-elute perfectly with the unlabeled analyte. | The larger mass difference between deuterium and hydrogen can lead to slight changes in physicochemical properties, affecting chromatographic behavior. Perfect co-elution, as seen with 13C-standards, is crucial for accurate compensation of matrix effects, as the analyte and internal standard experience the same ionization conditions at the same time.[1][2] |
| Isotopic Stability | Generally stable, but deuterium atoms can be susceptible to back-exchange with hydrogen atoms under certain conditions (e.g., specific pH or temperature). | Highly stable, as 13C atoms are integrated into the carbon skeleton of the molecule and are not prone to exchange. | Loss of the isotopic label through back-exchange can compromise the accuracy of quantification. 13C-labeling provides greater assurance of isotopic integrity throughout the analytical workflow.[1] |
| Ion Suppression Effects | The potential for chromatographic separation from the analyte can lead to differential ion suppression, where the analyte and the internal standard are affected differently by matrix components. This can introduce bias in the results. | Due to co-elution, it is expected to experience the same degree of ion suppression as the analyte, providing more effective and accurate correction. | Ion suppression is a common challenge in mass spectrometry where co-eluting matrix components interfere with the ionization of the analyte.[3][4] An ideal internal standard should track and correct for this suppression accurately. |
| Availability and Cost | Often more readily available and generally less expensive to synthesize. | Typically more expensive and may have more limited commercial availability for a wide range of compounds. | The synthetic routes for incorporating 13C can be more complex and costly than for deuterium. |
Experimental Protocols
Below are generalized experimental protocols for the quantitative analysis of 2-phenylpyridine using a stable isotope-labeled internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation (Plasma)
-
To 100 µL of plasma sample, add 10 µL of the internal standard solution (either this compound or 13C-labeled 2-phenylpyridine) at a known concentration.
-
Vortex the sample for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, followed by centrifugation at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to a high percentage to elute the analyte and then re-equilibrating the column.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2-Phenylpyridine: Precursor ion (Q1) m/z 156.1 -> Product ion (Q3) m/z (a specific fragment ion).
-
This compound: Precursor ion (Q1) m/z 165.1 -> Product ion (Q3) m/z (the corresponding fragment ion).
-
13C-Labeled 2-Phenylpyridine (e.g., with 6 13C atoms): Precursor ion (Q1) m/z 162.1 -> Product ion (Q3) m/z (the corresponding fragment ion).
-
-
Instrument Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams created using Graphviz depict the analytical workflow and the decision-making process for selecting an internal standard.
Conclusion
For the quantitative analysis of 2-phenylpyridine, both deuterated and 13C-labeled internal standards can be employed. However, based on established principles of isotope dilution mass spectrometry, a 13C-labeled 2-phenylpyridine standard is expected to offer superior performance . Its key advantages lie in the near-perfect co-elution with the unlabeled analyte and higher isotopic stability. These characteristics lead to more effective compensation for matrix effects and, consequently, higher accuracy and precision in the analytical results.
While This compound may be a more accessible and cost-effective option, it is crucial to be aware of the potential for chromatographic shifts and isotopic instability. When using a deuterated standard, thorough method validation is essential to ensure that these factors do not compromise the integrity of the data. For the development of highly robust and reliable quantitative assays, particularly in regulated environments, the investment in a 13C-labeled internal standard is highly recommended.
References
A Comparative Guide to Suzuki and Stille Couplings for the Synthesis of 2-Phenylpyridine-d9
For researchers and professionals in drug development and materials science, the synthesis of isotopically labeled compounds is crucial for a variety of applications, including mechanistic studies and use as internal standards in quantitative analysis. The synthesis of 2-Phenylpyridine-d9, a deuterated analog of a common bidentate ligand and structural motif, can be efficiently achieved through palladium-catalyzed cross-coupling reactions. This guide provides a detailed comparison of two powerful methods for this transformation: the Suzuki-Miyaura coupling and the Stille coupling. We will delve into their respective advantages and disadvantages, supported by representative experimental data and detailed protocols, to assist in selecting the optimal synthetic route.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (boronic acids, esters) | Organotin (stannanes) |
| Toxicity of Reagents | Low toxicity, considered "greener"[1] | High toxicity of organotin compounds[1][2] |
| Byproducts | Borates, generally water-soluble and easily removed[1] | Organotin halides, can be difficult to separate from the product[1] |
| Reaction Conditions | Typically requires a base | Often proceeds under neutral or milder conditions |
| Functional Group Tolerance | Good, but can be sensitive to acidic protons | Excellent, tolerates a wide range of functional groups |
| Substrate Scope | Very broad, but can be challenging with certain heteroaryl compounds | Broad, often more reliable for sterically hindered or complex heterocyclic substrates |
Quantitative Comparison of Reaction Parameters
While specific experimental data for the synthesis of this compound is not extensively published in a comparative format, the following table summarizes typical reaction conditions and expected yields based on analogous syntheses of 2-arylpyridines.
| Parameter | Suzuki Coupling (Representative) | Stille Coupling (Representative) |
| Yield | 70-95% | 80-95% |
| Reaction Temperature | 80-110 °C | 80-100 °C |
| Reaction Time | 12-24 hours | 12-18 hours |
| Catalyst Loading | 1-3 mol% | 1-5 mol% |
Mechanistic Overview: The Catalytic Cycles
Both the Suzuki and Stille couplings are palladium-catalyzed reactions that proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The primary difference lies in the nature of the organometallic reagent used in the transmetalation step.
Caption: Catalytic cycles of Suzuki and Stille couplings.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound. These are generalized procedures and may require optimization for specific substrates and scales.
Suzuki Coupling Protocol
This protocol describes a typical setup for the palladium-catalyzed cross-coupling of an aryl halide with an organoboron reagent.
Materials:
-
2-Bromopyridine-d5 (or 2-chloropyridine-d5) (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃) (1-2 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos) (2-4 mol%)
-
Base (e.g., K₂CO₃, KF, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane, Toluene, DMF, often with water)
Procedure:
-
In an oven-dried Schlenk tube, combine the 2-halopyridine-d5, phenylboronic acid, and the base.
-
Add the palladium catalyst and ligand (if not using a pre-catalyst).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Stille Coupling Protocol
This protocol describes a typical setup for the palladium-catalyzed cross-coupling of an aryl halide with an organostannane.
Materials:
-
2-Bromopyridine-d5 (or triflate) (1.0 equiv)
-
Phenyltributylstannane (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%)
-
Solvent (e.g., Toluene, DMF, Dioxane)
-
Optional additive (e.g., LiCl, CuI)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the 2-halopyridine-d5 and phenyltributylstannane in the chosen solvent.
-
Add the palladium catalyst and any additives.
-
Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent.
-
To remove tin byproducts, the mixture can be washed with a saturated aqueous solution of KF or filtered through a short pad of silica gel.
-
Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
Both Suzuki and Stille couplings are highly effective for the synthesis of this compound.
The Suzuki coupling is often the preferred method due to the low toxicity of the organoboron reagents and the ease of removal of byproducts, making it a more environmentally friendly and often more cost-effective option.
The Stille coupling , despite the significant drawback of the toxicity of organotin reagents, offers a broader functional group tolerance and can be more reliable for challenging substrates, particularly those that are sterically hindered or contain coordinating functional groups. The reaction often proceeds under milder, base-free conditions.
The choice between these two powerful reactions will ultimately depend on the specific requirements of the synthesis, including the scale of the reaction, available starting materials, functional group compatibility, and the laboratory's capabilities for handling toxic reagents and managing waste. For most standard applications, the Suzuki coupling represents a more practical and greener choice. However, for complex syntheses where the Suzuki coupling may fail or give low yields, the Stille coupling remains an invaluable tool in the synthetic chemist's arsenal.
References
Deuterated vs. Non-Deuterated OLED Emitters: A Comparative Guide to Enhanced Stability
In the rapidly evolving landscape of Organic Light-Emitting Diode (OLED) technology, the quest for longer operational lifetimes and improved efficiency remains a paramount objective for researchers and developers. One of the most promising strategies to emerge in recent years is the selective replacement of hydrogen atoms with their heavier isotope, deuterium, in the organic semiconductor materials used in OLEDs. This guide provides a comprehensive comparison of the stability and performance of deuterated versus non-deuterated OLED emitters, supported by experimental data, detailed protocols, and mechanistic diagrams to elucidate the underlying principles for researchers, scientists, and professionals in drug development and materials science.
The Kinetic Isotope Effect: A Fundamental Advantage
The enhanced stability of deuterated OLED materials is primarily attributed to the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) has a lower zero-point energy and thus a higher bond dissociation energy than the carbon-hydrogen (C-H) bond. This seemingly subtle difference at the atomic level translates into a significantly greater resistance to bond cleavage, a common degradation pathway in organic electronic devices under electrical stress. By strategically deuterating vulnerable positions within the molecular structure of OLED emitters or host materials, the rate of chemical degradation can be substantially slowed, leading to a notable extension of the device's operational lifetime.
Quantitative Performance Comparison
The substitution of hydrogen with deuterium has demonstrated significant improvements across key performance metrics in various types of OLEDs, including phosphorescent (PHOLED) and thermally activated delayed fluorescence (TADF) devices. The following tables summarize the comparative performance data from several studies.
Blue Phosphorescent OLEDs (PHOLEDs)
Blue-emitting OLEDs have historically presented the greatest challenge in terms of achieving long-term stability. Deuteration has emerged as a key enabling technology in this area.
| Emitter/Host System | Metric | Non-Deuterated | Deuterated | Improvement |
| PtON-TBBI in exciplex-forming host [1][2][3] | Max. External Quantum Efficiency (EQE) | - | 27.4% | - |
| Power Efficiency | - | 41.2 lm/W | - | |
| Lifetime (T90 @ 1000 cd/m²) | ~231 h | 370 h | ~1.6x | |
| PtON-tb-DTB in exciplex-forming host [1][3] | Max. External Quantum Efficiency (EQE) | - | 19.9% | - |
| Power Efficiency | - | 33.6 lm/W | - | |
| Lifetime (T90 @ 1000 cd/m²) | ~398 h | 557 h | ~1.4x |
Thermally Activated Delayed Fluorescence (TADF) OLEDs
Deuteration has also proven effective in enhancing the stability of metal-free TADF emitters, which are a promising alternative to traditional phosphorescent materials.
| Emitter/Host System | Metric | Non-Deuterated | Deuterated | Improvement |
| Blue TADF Emitter | Device Lifetime | 1x | 2x | 2-fold increase |
| Green TADF OLED with PYD2Cz host | Lifetime (LT95 @ 1000 cd/m²) | ~82 h | ~140 h | ~1.7x |
| Blue TADF OLED with PYD2Cz host | Lifetime (LT50 @ 1000 cd/m²) | - | - | 2-fold increase |
Experimental Protocols
To ensure the reproducibility and accurate comparison of deuterated and non-deuterated OLED performance, standardized experimental protocols are crucial. Below are detailed methodologies for the fabrication and lifetime testing of OLED devices.
OLED Device Fabrication
-
Substrate Cleaning:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
All organic layers are deposited onto the ITO substrate via high-vacuum thermal evaporation at a base pressure of < 10⁻⁶ Torr.
-
The deposition rates are carefully controlled, typically at 1-2 Å/s for the hole transport and electron transport layers, and a lower rate of 0.1-0.2 Å/s for the emissive layer to ensure a uniform and well-defined film. The specific layer thicknesses will vary depending on the device architecture but are kept identical for the deuterated and non-deuterated comparison devices.
-
-
Cathode Deposition:
-
A metal cathode, commonly a bilayer of lithium fluoride (LiF) and aluminum (Al), is deposited on top of the organic stack through a shadow mask to define the active area of the pixels.
-
The deposition rate is typically ~0.1 Å/s for LiF and 1-5 Å/s for Al.
-
-
Encapsulation:
-
Immediately following fabrication, the devices are encapsulated in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.
-
A glass lid is sealed to the substrate using a UV-curable epoxy resin. A desiccant is often included within the encapsulated space to absorb any residual moisture.
-
OLED Lifetime and Stability Testing
-
Initial Characterization:
-
The current density-voltage-luminance (J-V-L) characteristics and electroluminescence (EL) spectra of the freshly fabricated devices are measured using a source measure unit and a calibrated spectrometer.
-
-
Constant Current Stress Test:
-
The operational lifetime is measured by applying a constant DC current to the device that corresponds to a specific initial luminance, typically 1000 cd/m².
-
The device is housed in a light-tight test chamber at a controlled temperature (e.g., room temperature).
-
-
Luminance Monitoring:
-
The luminance of the device is continuously monitored over time using a photodiode or a spectrometer.
-
The operational lifetime is defined as the time it takes for the luminance to decay to a certain percentage of its initial value. Common metrics include T95 (95% of initial luminance), T90 (90%), T80 (80%), and T50 (50%).
-
-
Data Analysis:
-
The luminance decay data is plotted as a function of time to determine the lifetime of the device.
-
For highly stable devices, accelerated testing at higher initial luminances or temperatures may be employed, and the lifetime at normal operating conditions is extrapolated using established models.
-
Mechanistic and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key concepts and processes involved in the comparison of deuterated and non-deuterated OLED emitters.
Caption: Degradation pathway comparison.
Caption: Experimental workflow.
Conclusion
The strategic deuteration of OLED emitters and host materials presents a robust and effective method for significantly enhancing device stability and operational lifetime. The underlying principle of the kinetic isotope effect, which strengthens the chemical bonds most susceptible to degradation, is well-established and supported by a growing body of experimental evidence. As demonstrated by the comparative data, deuterated OLEDs consistently outperform their non-deuterated counterparts, particularly in the challenging blue spectral region. For researchers and developers in the field of organic electronics, the adoption of deuteration strategies offers a clear path toward the realization of highly efficient and durable OLEDs for next-generation displays and solid-state lighting.
References
The Role of 2-Phenylpyridine-d9 in Enhancing Bioanalytical Accuracy and Precision
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that directly influences the reliability and validity of quantitative bioanalytical data. This guide provides a comparative overview of the performance of deuterated internal standards, with a focus on 2-Phenylpyridine-d9, against non-deuterated alternatives in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
In the landscape of drug discovery and development, accurate quantification of drug candidates and their metabolites in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies. The inherent variability in sample preparation and instrumental analysis necessitates the use of an internal standard (IS) to ensure data integrity. A deuterated internal standard, such as this compound, is a stable isotope-labeled version of the analyte that is chemically identical but has a different mass. This near-identical physicochemical behavior allows it to effectively compensate for variations during the analytical process, leading to superior accuracy and precision compared to structurally similar but non-isotopically labeled internal standards.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The use of a deuterated internal standard is widely considered the gold standard in quantitative bioanalysis. The following table summarizes the performance of bioanalytical methods using a deuterated internal standard versus those employing non-deuterated (structural analog) internal standards. While specific public data for a bioanalytical method using this compound was not available at the time of this publication, the data for Ripretinib with its deuterated internal standard (D8-ripretinib) serves as a representative example of the performance expected from such standards. This is compared with methods for Mavacamten and Repotrectinib that have utilized non-deuterated internal standards.
| Analyte | Internal Standard | Type | Matrix | Accuracy (%) | Precision (%CV) | Reference |
| Mavacamten | Not Specified | Likely Deuterated | Human Plasma | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) | [1] |
| Mavacamten | Vericiguat | Non-Deuterated | Rat Plasma | -2.4 to 9.1 | ≤4.2 | [2] |
| Repotrectinib | Erlotinib | Non-Deuterated | Plasma | Intra-batch: 93.69 - 96.98Inter-batch: 95.04 - 96.52 | Intra-batch: 3.17 - 4.97Inter-batch: 3.33 - 4.52 | [3] |
| Repotrectinib | Axitinib | Non-Deuterated | Mouse Plasma | 90.5 - 107.3 | 1.3 - 8.7 | [1] |
| Ripretinib | D8-ripretinib | Deuterated | Human Plasma | Not Specified | Approximately 15 | [4] |
LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation
The data illustrates that while methods using non-deuterated internal standards can achieve acceptable levels of accuracy and precision, the use of a deuterated internal standard is generally associated with robust and reliable performance, as indicated by the consistent precision values reported for methods employing them.
Experimental Protocols
A well-defined experimental protocol is the bedrock of a reproducible and reliable bioanalytical method. Below is a representative, detailed methodology for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of a small molecule drug in human plasma, which can be adapted for use with this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
Allow frozen human plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Specific precursor ion > product ion transition.
-
This compound: Specific precursor ion > product ion transition.
-
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Visualization of the Bioanalytical Workflow
To further elucidate the experimental process, the following diagrams outline the key stages of a typical bioanalytical workflow and the logical relationship in method validation.
Caption: A typical bioanalytical workflow using an internal standard.
Caption: Key parameters of bioanalytical method validation.
References
- 1. Bioanalytical assay for the new-generation ROS1/TRK/ALK inhibitor repotrectinib in mouse plasma and tissue homogenate using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Determination of Ripretinib and Its Desmethyl Metabolite in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Internal Standards for 2-Phenylpyridine Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 2-phenylpyridine, the selection of an appropriate internal standard is a critical determinant of data quality, ensuring accuracy and precision. This guide provides an objective comparison of two primary alternative internal standards for the analysis of 2-phenylpyridine by chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): a stable isotope-labeled (deuterated) internal standard and a structurally similar analog internal standard.
The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction efficiency, injection volume, and instrument response. The "gold standard" for internal standards in mass spectrometry is a stable isotope-labeled version of the analyte, such as a deuterated form[1][2][3]. However, in situations where a deuterated standard is unavailable or cost-prohibitive, a structurally similar compound can be a viable alternative. This guide presents a comparative analysis of these two approaches, supported by representative experimental data and detailed methodologies.
Comparison of Internal Standard Performance
The choice of internal standard significantly impacts the key validation parameters of an analytical method. Below is a summary of expected performance characteristics when using a deuterated internal standard versus a structural analog for 2-phenylpyridine analysis.
| Validation Parameter | Deuterated 2-Phenylpyridine (e.g., 2-Phenylpyridine-d9) | Structural Analog (e.g., 4-Phenylpyridine) | Key Considerations & References |
| Linearity (r²) | > 0.999 | > 0.995 | A deuterated standard more closely tracks the analyte's ionization behavior, often resulting in a slightly better linear response. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | The near-identical chemical properties of the deuterated standard ensure it accurately reflects the recovery of the native analyte during sample preparation. |
| Precision (% RSD) | < 3.0% | < 10.0% | Co-elution of the deuterated standard with the analyte provides superior correction for matrix effects, leading to lower variability in replicate measurements. |
| Matrix Effect | Minimal and effectively corrected | Potential for differential matrix effects | The structural analog may have different chromatographic retention and ionization efficiency, making it more susceptible to uncorrected matrix-induced signal suppression or enhancement. |
| Specificity | High (differentiated by mass) | High (differentiated by chromatography and mass) | Both types of standards are highly specific when using mass spectrometric detection. |
| Robustness | High | Moderate to High | Methods using deuterated standards are generally more robust to slight variations in analytical conditions. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of an analytical method for 2-phenylpyridine. The following are representative protocols for GC-MS and LC-MS analysis.
GC-MS Analysis of 2-Phenylpyridine
This method is suitable for the analysis of volatile and semi-volatile compounds like 2-phenylpyridine.
-
Instrumentation : A gas chromatograph equipped with a mass spectrometer (GC-MS).
-
Sample Preparation :
-
To 1 mL of the sample, add a known and constant amount of the internal standard (either deuterated 2-phenylpyridine or a structural analog).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness and reconstitute in a known volume of solvent for injection.
-
-
GC-MS Conditions :
-
Column : HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature : 250 °C.
-
Injection Volume : 1 µL (splitless).
-
Oven Temperature Program : Initial temperature of 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature : 280 °C.
-
Ion Source Temperature : 230 °C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
MS Detection : Selected Ion Monitoring (SIM) of characteristic ions for 2-phenylpyridine and the internal standard.
-
LC-MS/MS Analysis of 2-Phenylpyridine
This method is highly sensitive and specific, making it suitable for complex matrices.
-
Instrumentation : A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Sample Preparation :
-
To 100 µL of the sample, add a known and constant amount of the internal standard.
-
Perform a protein precipitation by adding 300 µL of acetonitrile.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a clean vial for injection.
-
-
LC-MS/MS Conditions :
-
Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.
-
Gradient : Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40 °C.
-
Injection Volume : 5 µL.
-
Ionization Mode : Electrospray Ionization (ESI), positive mode.
-
MS/MS Detection : Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for 2-phenylpyridine and the internal standard.
-
Visualization of Concepts and Workflows
The following diagrams illustrate the analytical workflow and the key difference in chromatographic behavior between a deuterated and a structural analog internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative GC-NICI-MS and GC-NICI-MS/MS analysis by using isotopologs as internal standards: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Phenylpyridine-d9: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 2-Phenylpyridine-d9, ensuring that this process is conducted with the utmost attention to safety and regulatory compliance. While the toxicological properties of this specific deuterated compound have not been fully investigated, the disposal protocol is based on the known hazards of its non-deuterated analogue, 2-Phenylpyridine.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound and its waste should occur within a well-ventilated chemical fume hood to minimize inhalation exposure.[1]
In the event of exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]
-
Skin: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing. If irritation develops or persists, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical assistance.[1]
Hazard and Safety Data Summary
Due to a lack of specific toxicological studies on this compound, quantitative data such as LD50 and exposure limits are not available. The handling and disposal procedures should, therefore, be based on the known hazards of 2-Phenylpyridine.
| Data Point | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Sigma-Aldrich |
| LD50 (Oral) | No data available | Fisher Scientific, Sigma-Aldrich |
| Permissible Exposure Limit (PEL) | Not established | Fisher Scientific |
Step-by-Step Disposal Protocol
The standard and required method for the disposal of this compound is through an approved hazardous waste management service. Disposing of this chemical down the drain or in regular trash is strictly prohibited. The following operational steps provide a clear workflow for its safe collection and disposal.
1. Waste Collection:
-
Designate a specific, compatible, and clearly labeled container for this compound waste. This can include empty stock containers or a designated waste bottle.
-
The container must be made of a material that is chemically resistant to pyridine compounds.
-
Never mix this compound waste with other incompatible chemical waste streams.
2. Labeling:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the chemical (e.g., "Harmful," "Irritant")
-
The date the waste was first added to the container.
-
The name and contact information of the principal investigator or laboratory.
-
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be equipped with secondary containment to prevent the spread of material in case of a leak.
-
Keep the container tightly closed except when adding waste.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with an accurate inventory of the waste, including the chemical name and quantity.
-
Follow all institutional and local regulations for the transfer and disposal of the waste.
5. Record Keeping:
-
Maintain meticulous records of all hazardous waste generated. This should include the chemical name, quantity, and the date of disposal.
-
Retain all documentation and manifests provided by the EHS or the waste disposal contractor for your records.
Disposal Workflow
The following diagram outlines the logical steps and decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Phenylpyridine-d9
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 2-Phenylpyridine-d9 are paramount for ensuring a secure and compliant laboratory environment. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a culture of safety and build trust in laboratory practices.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Double gloving with a butyl rubber outer glove and a nitrile inner glove is recommended for optimal protection. Butyl rubber offers excellent resistance to pyridine and similar aromatic compounds.[4][5] |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes. |
| Body Protection | Lab Coat | A flame-resistant lab coat, fully buttoned, to protect against splashes and contamination. |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
Glove Selection and Permeation Data
The selection of appropriate gloves is critical. While nitrile gloves are common in laboratory settings, their resistance to pyridine is limited. Butyl rubber provides significantly better protection. Below is a comparison of breakthrough times for different glove materials when exposed to pyridine, which serves as a guide for handling this compound.
| Glove Material | Breakthrough Time (minutes) | Permeation Rate | Recommendation |
| Butyl Rubber | > 480 | Excellent | Highly Recommended |
| Nitrile Rubber | < 10 | Poor | Not Recommended for prolonged contact |
Data is based on tests with pyridine and should be used as a conservative estimate for this compound.
Operational Plan for Handling this compound
Adherence to a strict operational plan is crucial for minimizing risks.
Experimental Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
